Ethyl 5-amino-2-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDHBPFSJDKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623302 | |
| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-42-3 | |
| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine core with amino and ethyl ester functionalities, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.207 g/mol | [1] |
| CAS Number | 60390-42-3 | [1] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 317.2 ± 37.0 °C (Predicted) | [2] |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.95 ± 0.20 (Predicted) | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the nitration of a precursor followed by the reduction of the nitro group to an amine.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-5-nitronicotinate (Precursor)
-
Materials: Ethyl 2-methylnicotinate, fuming nitric acid, concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add Ethyl 2-methylnicotinate to the cooled sulfuric acid with continuous stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-methyl-5-nitronicotinate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Target Compound)
The final step is the reduction of the nitro group of Ethyl 2-methyl-5-nitronicotinate to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials: Ethyl 2-methyl-5-nitronicotinate, ethanol, 10% Palladium on carbon (Pd/C), hydrogen gas.
-
Procedure:
-
Dissolve Ethyl 2-methyl-5-nitronicotinate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (monitored by a pressure gauge).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
-
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While a comprehensive dataset is not available in the public domain, the following represents expected spectral characteristics based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
-
Ethyl Group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons of the ethyl ester.
-
Methyl Group: A singlet for the methyl group attached to the pyridine ring.
-
Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring.
-
Ester Group Carbons: Signals for the carbonyl carbon (C=O) and the two carbons of the ethyl group.
-
Methyl Group Carbon: A signal for the methyl carbon attached to the pyridine ring.
IR (Infrared) Spectroscopy
-
N-H Stretching: Characteristic stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carbonyl group of the ester, typically around 1700-1730 cm⁻¹.
-
C-N Stretching: Stretching vibrations for the aromatic C-N bond.
-
Aromatic C-H and C=C Stretching: Bands characteristic of the pyridine ring.
MS (Mass Spectrometry)
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 180.21).
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethoxy group, the entire ester group, and other fragments from the pyridine ring.
Biological and Medicinal Chemistry Relevance
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with diverse pharmacological properties. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The amino and ester functionalities on the pyridine ring of this compound provide convenient handles for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules in drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Potential Signaling Pathway Involvement
Given the prevalence of pyridine-containing compounds in drug development, molecules derived from this compound could potentially interact with a variety of biological targets and signaling pathways. The specific nature of these interactions would depend on the subsequent modifications made to the core structure.
Caption: Role in Drug Discovery Funnel.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. This guide has outlined its key properties and a plausible synthetic route via the reduction of its nitro precursor. While detailed experimental and biological data remain to be fully elucidated in the public domain, the structural features of this compound suggest significant potential for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the field of drug development.
References
An In-depth Technical Guide to Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3)
Disclaimer: Publicly available scientific literature and technical data specifically for Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3) are limited. This guide provides a comprehensive overview based on its chemical structure, available safety data, and by drawing parallels with structurally related aminonicotinate and aminopyridine derivatives. The experimental protocols and potential applications described herein are therefore largely predictive and should be approached as a starting point for further research.
Core Compound Information
This compound is a substituted pyridine derivative. The presence of an amino group, a methyl group, and an ethyl ester on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive molecules.[1]
Physicochemical Properties
Quantitative data for the target compound is sparse. The table below summarizes known and predicted physicochemical properties. For context, data for the related compound, Ethyl Nicotinate, is also provided.
| Property | This compound | Ethyl Nicotinate |
| CAS Number | 60390-42-3 | 614-18-6 |
| Molecular Formula | C₉H₁₂N₂O₂ | C₈H₉NO₂ |
| Molecular Weight | 180.20 g/mol | 151.16 g/mol |
| Appearance | Not specified (likely solid) | Colorless liquid |
| Boiling Point | Not specified | 224-225 °C |
| Melting Point | Not specified | Not applicable |
| Purity | Typically offered at ≥95% | Not specified |
Data for this compound is from commercial supplier information. Data for Ethyl Nicotinate is from established chemical databases.
Synthesis and Manufacturing
General Synthetic Workflow
The following diagram illustrates a generalized, plausible workflow for the synthesis of this compound, starting from a commercially available precursor.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by its primary functional groups: the aromatic amino group, the ethyl ester, and the pyridine ring.
-
Amino Group: The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, sulfonation, and diazotization. These reactions allow for the introduction of diverse functional groups, making it a key handle for derivatization in medicinal chemistry.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with amines.
-
Pyridine Ring: The pyridine ring is a weak base and can be protonated at the ring nitrogen. The electron-donating nature of the amino and methyl groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring.
Safety and Handling
Safety data sheets for closely related compounds, such as Ethyl Nicotinate, indicate that these substances can cause skin and eye irritation.[2][3] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]
Applications in Research and Drug Development
While specific applications for this compound are not documented, the aminonicotinate scaffold is a valuable pharmacophore in drug discovery.[1] Derivatives of aminopyridines are known to exhibit a wide range of biological activities.
Potential as a Pharmaceutical Intermediate
This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value. The reactivity of the amino and ester groups allows for the construction of libraries of compounds for high-throughput screening. For instance, aminopyridine derivatives have been investigated as kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[4]
Biological Activity and Signaling Pathways (Hypothetical)
There is no published data on the biological activity or the mechanism of action of this compound. To illustrate a potential application in drug discovery, the following diagram depicts a generic kinase signaling pathway and the hypothetical inhibitory action of a small molecule derived from our compound of interest.
Caption: Hypothetical inhibition of a generic kinase signaling pathway.
Disclaimer: This diagram is for illustrative purposes only. The actual biological activity, if any, of this compound or its derivatives is unknown.
Experimental Protocols (General)
The following are generalized experimental protocols for common reactions involving aminonicotinate esters. These should be adapted and optimized for specific substrates and desired products.
N-Acylation of the Amino Group
This protocol describes the general procedure for the acylation of the 5-amino group.
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution in vacuo and purify the product by column chromatography or recrystallization.
General Experimental Workflow Diagram
References
Spectroscopic Analysis of Ethyl 5-amino-2-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 5-amino-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the theoretical spectroscopic characteristics and provides detailed, standardized experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers in confirming the structure and purity of synthesized this compound.
Molecular Structure and Expected Spectroscopic Features
This compound (CAS No. 60390-42-3) possesses a substituted pyridine ring with an amino group, a methyl group, and an ethyl ester group. These functional groups give rise to characteristic signals in various spectroscopic analyses.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts (δ) are influenced by the electronic environment of the protons. The following table summarizes the predicted ¹H NMR signals for this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ester) | 1.2 - 1.4 | Triplet | 3H |
| CH₂ (ester) | 4.1 - 4.3 | Quartet | 2H |
| CH₃ (ring) | 2.3 - 2.5 | Singlet | 3H |
| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| Aromatic H | 7.0 - 8.0 | Doublets | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ester) | ~14 |
| CH₂ (ester) | ~60 |
| CH₃ (ring) | ~20 |
| Aromatic C | 110 - 160 |
| C=O (ester) | ~165 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: -10 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine | N-H Stretch | 3300 - 3500 (two bands for primary amine) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Ester | C=O Stretch | 1700 - 1730 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Ester | C-O Stretch | 1100 - 1300 |
Experimental Protocol for IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₂N₂O₂) is approximately 180.2 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 180.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). Fragmentation of the pyridine ring can also be observed.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrument Parameters (for an ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimize based on the instrument and solvent used.
-
Mass Range: Scan a range that includes the expected molecular weight, for example, m/z 50-500.
Data Analysis Workflow
A systematic approach to analyzing the spectroscopic data is essential for accurate structure confirmation.
Caption: A logical workflow for the structural elucidation of this compound using combined spectroscopic data.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive analysis of this compound. While publicly available experimental data is scarce, the predicted spectral information and the detailed experimental protocols provided in this guide will enable researchers to confidently acquire and interpret the necessary data to verify the identity and purity of this important pharmaceutical intermediate. Adherence to standardized protocols is paramount for ensuring data quality and reproducibility in drug development and quality control processes.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, an aromatic amine, an ester, and a methyl group, provides multiple reactive sites for chemical modification. This polyfunctionality makes it a valuable building block for the synthesis of complex heterocyclic compounds and a key intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, reactivity, and representative experimental protocols for its derivatization.
Chemical and Physical Properties
This compound is a bioactive small molecule.[1] A summary of its key physical and chemical properties is presented below. While specific experimental data for properties like melting and boiling points are not widely published, data for structurally related compounds are provided for context.
Quantitative Data Summary
| Property | Value | Source / Notes |
| IUPAC Name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | --- |
| CAS Number | 60390-42-3 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.207 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage | Keep in dark place, sealed in dry, room temperature. | [2] |
| Boiling Point | Data not available | For Ethyl 2-methylnicotinate: 107-108 °C (13 mmHg)[3] |
| Solubility | Data not available | For Ethyl 2-methylnicotinate: Slightly soluble in water.[3] |
Reactivity and Synthetic Potential
The reactivity of this compound is governed by its three primary functional groups: the 5-amino group, the ethyl ester at the 3-position, and the pyridine ring itself. These sites allow for a diverse range of chemical transformations, making the molecule a versatile scaffold for library synthesis in drug discovery.
Reactivity Overview
The primary reactive centers of the molecule are the nucleophilic amino group, the electrophilic ester carbonyl, and the pyridine ring, which can participate in various substitution reactions.
Caption: Key reactive sites on the this compound scaffold.
Reactions of the 5-Amino Group
The primary aromatic amine at the C5 position is a versatile handle for derivatization.
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents.[4] The use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane is a common procedure for this transformation.[5]
-
N-Alkylation: The amino group can also undergo alkylation reactions, although care must be taken to control the degree of substitution.
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a powerful transformation.[6][7] This reaction is typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong mineral acid.[8] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functionalities (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions or used in azo-coupling reactions.[6]
Reactions of the Ethyl Ester Group
The ethyl ester at the C3 position is susceptible to nucleophilic acyl substitution.
-
Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid (5-amino-2-methylnicotinic acid) under either acidic or basic conditions.[9] Alkaline hydrolysis using sodium hydroxide or potassium hydroxide is a common method.[9] The rate of hydrolysis can vary significantly based on the specific ester and reaction conditions.[10]
-
Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.
Reactions involving the Pyridine Ring
The pyridine ring itself has characteristic reactivity.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. This modification alters the electronic properties of the ring, potentially influencing its biological activity and the reactivity of other substituents.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. The existing substituents (amino, methyl, and ester groups) will direct the position of any potential substitution.
Experimental Protocols
The following protocols are representative methodologies for key transformations of this compound and are based on standard procedures for analogous compounds.[5][11] Researchers should perform their own optimization for specific substrates and scales.
General Protocol for N-Acylation
This protocol describes the formation of an amide derivative, for example, Ethyl 5-acetamido-2-methylnicotinate.
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Acyl chloride (e.g., Acetyl chloride, 1.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)[5]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate, water, brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound and DIPEA in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add the acyl chloride dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours or until TLC analysis indicates completion of the reaction.[5]
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
General Protocol for Ester Hydrolysis
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 equivalent)
-
Sodium Hydroxide (NaOH) (2.0-3.0 equivalents)
-
Ethanol/Water mixture (e.g., 1:1)
-
Hydrochloric Acid (HCl) (e.g., 1 M or 2 M)
Procedure:
-
Dissolve this compound in an ethanol/water mixture.
-
Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction progress by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl to precipitate the carboxylic acid product. The pH should be adjusted to the isoelectric point of the amino acid product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-amino-2-methylnicotinic acid.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and drug development. The presence of three distinct reactive centers—the aromatic amine, the ethyl ester, and the pyridine nucleus—provides chemists with a versatile platform for creating diverse molecular architectures. A thorough understanding of the chemical properties and reactivity detailed in this guide is essential for leveraging this compound to its full potential in the design and synthesis of novel, biologically active molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 60390-42-3|this compound|BLD Pharm [bldpharm.com]
- 3. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 5-amino-2-methylnicotinate, a valuable building block in pharmaceutical and medicinal chemistry. The guide details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is presented in structured tables for clear comparison, and reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound is a substituted pyridine derivative of interest in drug discovery due to the versatile reactivity of its amino and ester functional groups. These moieties allow for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reliable and efficient synthesis of this compound is therefore of significant importance. This guide focuses on the most common and practical laboratory-scale synthesis, proceeding through a key nitro-intermediate.
Primary Synthetic Route: Nitration and Subsequent Reduction
The most frequently documented synthesis of this compound involves a two-step process:
-
Synthesis of Ethyl 5-nitro-2-methylnicotinate: This key intermediate is prepared via a condensation reaction between nitromalonaldehyde and ethyl 3-aminocrotonate.
-
Reduction of Ethyl 5-nitro-2-methylnicotinate: The nitro group of the intermediate is then reduced to the corresponding amine to yield the final product.
This strategy allows for the introduction of the amino group at a late stage, which can be advantageous for overall synthetic efficiency.
Starting Materials for the Primary Synthetic Route
The primary starting materials for the synthesis of this compound are readily available commercial reagents.
| Starting Material | Supplier Examples | Purity |
| Nitromalonaldehyde | Commercially Available | ≥95% |
| Ethyl 3-aminocrotonate | Commercially Available | ≥97% |
| Stannous Chloride Dihydrate | Commercially Available | ≥98% |
| Palladium on Carbon (5% or 10%) | Commercially Available | N/A |
| Ammonium Formate | Commercially Available | ≥97% |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-nitro-2-methylnicotinate
While a specific detailed protocol for the reaction between nitromalonaldehyde and ethyl 3-aminocrotonate to form Ethyl 5-nitro-2-methylnicotinate is not extensively detailed in publicly available literature, the general procedure for similar Hantzsch-type pyridine syntheses can be adapted.
General Conceptual Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitromalonaldehyde and a molar equivalent of ethyl 3-aminocrotonate in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Characterization Data for Ethyl 5-nitro-2-methylnicotinate: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, should be collected to confirm the structure of the synthesized intermediate.[1]
Step 2: Reduction of Ethyl 5-nitro-2-methylnicotinate to this compound
The reduction of the aromatic nitro group can be achieved through various methods. Two common and effective methods are presented below: reduction with stannous chloride and catalytic transfer hydrogenation.
Method A: Reduction with Stannous Chloride Dihydrate
This method is a classic and reliable way to reduce aromatic nitro compounds.
Experimental Protocol:
-
Reaction Setup: To a solution of Ethyl 5-nitro-2-methylnicotinate in ethanol, add an excess of stannous chloride dihydrate (typically 5-10 molar equivalents).[2]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 30°C). The use of ultrasonic irradiation can accelerate the reaction.[2] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and dissolve the tin salts.[2] Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the use of heavy metal reagents and is often preferred for its milder reaction conditions and cleaner work-up.[3][4][5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 5-nitro-2-methylnicotinate and a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.[4]
-
Reaction Conditions: To the stirred suspension, add an excess of ammonium formate (typically 3-5 molar equivalents).[6] The reaction is typically stirred at room temperature or gently heated to reflux.[4] Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[4] Evaporate the filtrate under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for the key reaction steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Product | Typical Yield |
| Synthesis of Nitro Intermediate | Nitromalonaldehyde, Ethyl 3-aminocrotonate | Ethyl 5-nitro-2-methylnicotinate | Not specified in literature |
| Reduction of Nitro Group (SnCl2) | Ethyl 5-nitro-2-methylnicotinate, SnCl2·2H2O | This compound | Good to excellent |
| Reduction of Nitro Group (Pd/C, HCOONH4) | Ethyl 5-nitro-2-methylnicotinate, Pd/C, HCOONH4 | This compound | High to quantitative[4] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a linear process and does not involve complex signaling pathways. The experimental workflow can be visualized as a straightforward sequence of reactions.
Caption: Synthetic pathway for this compound.
The following diagram illustrates the general workflow for the reduction of the nitro-intermediate using catalytic transfer hydrogenation.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the formation of Ethyl 5-nitro-2-methylnicotinate followed by its reduction. While the initial condensation reaction requires optimization based on general chemical principles, the subsequent reduction of the nitro group is a well-established transformation with several reliable methods available. The choice between stannous chloride reduction and catalytic transfer hydrogenation will depend on factors such as available equipment, desired purity, and environmental considerations. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical intermediate.
References
- 1. ETHYL 2-METHYL-5-NITRONICOTINATE(51984-71-5) 1H NMR [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
In-depth Technical Guide: Characterization and Purity Assessment of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of Ethyl 5-amino-2-methylnicotinate (CAS No: 60390-42-3), a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines generalized protocols and data interpretation frameworks based on standard analytical techniques for similar organic molecules. The successful synthesis and quality control of this compound necessitate a robust analytical workflow, encompassing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This guide presents a structured approach to these analyses, including illustrative data tables and a logical workflow diagram to aid researchers in establishing their own comprehensive characterization processes.
Introduction
This compound, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol , is a substituted pyridine derivative.[1] Its structural integrity and purity are critical for its application in drug discovery and development, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient. This guide details the analytical procedures required to confirm the identity and determine the purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60390-42-3 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 | [1] |
| Appearance | Expected to be a solid | - |
| Purity (Typical) | ≥95% | [1] |
Characterization and Purity Assessment Workflow
The comprehensive analysis of this compound involves a multi-step process to confirm its structure and assess its purity. A generalized workflow is depicted in the following diagram.
Experimental Protocols and Data Interpretation
This section provides detailed, albeit generalized, experimental protocols for the key analytical techniques used in the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of over 1 second, and a relaxation delay of 2-5 seconds to ensure accurate integration of all carbon signals.
-
The expected chemical shifts (δ) and coupling constants (J) for the protons of this compound are summarized in Table 2. These are predicted values and should be confirmed by experimental data.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
| -CH₃ (methyl on ring) | ~2.5 | s | 3H | - |
| -NH₂ | ~4.0-5.0 | br s | 2H | - |
| Aromatic H | ~7.0-8.0 | m | 2H | - |
| -OCH₂CH₃ | ~4.3 | q | 2H | ~7.1 |
| -OCH₂CH₃ | ~1.3 | t | 3H | ~7.1 |
The expected chemical shifts for the carbon atoms of this compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| -C H₃ (methyl on ring) | ~20-25 |
| Aromatic C -NH₂ | ~140-150 |
| Aromatic C -H | ~115-130 |
| Aromatic C -CO | ~120-125 |
| Aromatic C -CH₃ | ~150-160 |
| C =O (ester) | ~165-170 |
| -OC H₂CH₃ | ~60-65 |
| -OCH₂C H₃ | ~14-16 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Instrumentation : A mass spectrometer, typically coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Data Acquisition : Acquire data in full scan mode to identify the molecular ion and major fragment ions.
The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed in Table 4.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 180.2 | [M]⁺ (Molecular Ion) |
| 152.1 | [M - C₂H₄]⁺ |
| 135.1 | [M - OC₂H₅]⁺ |
| 107.1 | [M - COOC₂H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., ~254 nm).
-
Sample Preparation : Dissolve a known concentration of the sample in the mobile phase.
The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The results should be presented in a tabular format as shown in Table 5.
Table 5: HPLC Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | t₁ | A₁ | %₁ |
| 2 (Main Peak) | t₂ | A₂ | %₂ |
| 3 | t₃ | A₃ | %₃ |
| Total | ΣA | 100% |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
-
Instrumentation : An elemental analyzer.
-
Sample Preparation : A small, accurately weighed amount of the dried and purified sample is used.
The results are presented as a comparison between the calculated and found elemental percentages (Table 6).
Table 6: Elemental Analysis Data for this compound (C₉H₁₂N₂O₂)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 59.99 | Value |
| Hydrogen (H) | 6.71 | Value |
| Nitrogen (N) | 15.55 | Value |
Conclusion
The characterization and purity assessment of this compound is a critical step in its use for pharmaceutical research and development. While specific, experimentally-derived data for this compound is not widely published, the application of standard analytical techniques as outlined in this guide provides a robust framework for its comprehensive analysis. Researchers should use these generalized protocols as a starting point to develop and validate their own in-house methods to ensure the identity and quality of this important chemical intermediate. The combination of NMR, MS, HPLC, and elemental analysis will provide the necessary data to generate a comprehensive Certificate of Analysis for any synthesized batch of this compound.
References
Ethyl 5-amino-2-methylnicotinate: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Ethyl 5-amino-2-methylnicotinate, a crucial step in early-stage drug development. Due to the limited publicly available data for this specific molecule, this document outlines robust, industry-standard protocols that can be adapted and validated to generate the necessary physicochemical data. The guide is intended to provide a framework for researchers to design and execute their own studies.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.
Data Presentation: Illustrative Solubility Data
The following table is an illustrative example of how solubility data for this compound could be presented. Actual experimental values would need to be determined.
| Solvent System | Temperature (°C) | Solubility Type | Illustrative Solubility (µg/mL) | Analytical Method |
| Phosphate Buffered Saline (pH 7.4) | 25 | Thermodynamic | Data not available | HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | 37 | Thermodynamic | Data not available | HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | Data not available | HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | Data not available | HPLC-UV |
| Water | 25 | Thermodynamic | Data not available | HPLC-UV |
| Ethanol | 25 | Thermodynamic | Data not available | HPLC-UV |
| Propylene Glycol | 25 | Thermodynamic | Data not available | HPLC-UV |
| DMSO | 25 | Kinetic | Data not available | Nephelometry |
Experimental Protocols
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
This method assesses the solubility of a compound from a concentrated stock solution, often in DMSO, which is relevant for early drug discovery screening.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader with nephelometric or UV-Vis capabilities
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations.
-
Mix the solutions and incubate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Visualization: Solubility Workflow
Caption: General workflow for determining thermodynamic and kinetic solubility.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Data Presentation: Illustrative Stability Data
The following table is an illustrative example of how forced degradation data for this compound could be presented.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl | 8 hours | 60 | Data not available | Data not available | Data not available |
| 0.1 N NaOH | 4 hours | 40 | Data not available | Data not available | Data not available |
| 3% H₂O₂ | 24 hours | 25 | Data not available | Data not available | Data not available |
| Heat (Solid State) | 7 days | 80 | Data not available | Data not available | Data not available |
| Heat (Solution) | 7 days | 60 | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | ICH Q1B | 25 | Data not available | Data not available | Data not available |
Experimental Protocols
A stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection, must be developed and validated to separate the parent compound from all potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Maintain at a controlled temperature (e.g., 40°C) and take samples at various time points. Neutralize the samples before analysis. Esters of nicotinic acid are known to undergo base-catalyzed hydrolysis.[3]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protect from light. Take samples at various time points.
-
Thermal Degradation (Solid and Solution): Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C for solid, 60°C for solution) for an extended period (e.g., 7 days).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any degradation products.
Visualization: Forced Degradation Workflow
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Substituted Aminonicotinates: A Technical Review for Drug Development
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. Among these, substituted aminonicotinates and their structural analogs, such as dihydropyridines, have emerged as a versatile class of compounds with a wide range of biological activities. This in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents.
Substituted aminonicotinates are derivatives of nicotinic acid (niacin or vitamin B3) characterized by an amino group and other substituents on the pyridine ring. The exploration of these molecules has led to the development of key pharmaceuticals, most notably in the area of cardiovascular disease. This review will delve into the seminal synthetic methodologies, quantitative biological data, and the signaling pathways modulated by these compounds.
Synthetic Methodologies: The Hantzsch Synthesis and Beyond
The foundational method for synthesizing the dihydropyridine core, a close structural relative of substituted aminonicotinates, is the Hantzsch pyridine synthesis, first reported in 1881.[1][2] This multicomponent reaction offers a straightforward and reliable route to 1,4-dihydropyridines (DHPs), often referred to as "Hantzsch esters."[1][3]
A versatile modification of the classic Hantzsch synthesis involves the use of pre-formed β-enamino esters, such as ethyl 3-amino-2-methylbut-2-enoate. This approach provides greater control over the substitution pattern of the final dihydropyridine ring.[4]
General Experimental Protocol for Hantzsch Dihydropyridine Synthesis
A common protocol for the Hantzsch synthesis involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[1][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
β-enamino ester (e.g., Ethyl 3-amino-2-methylbut-2-enoate) (1.0 mmol)
-
Solvent (e.g., ethanol, 10-20 mL)
-
Catalyst (optional, e.g., piperidine or p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.[4]
-
Add the β-enamino ester to the reaction mixture.[4]
-
If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).[4]
-
Heat the reaction mixture to reflux.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
The following diagram illustrates the general experimental workflow for the synthesis and purification of substituted aminonicotinate analogs via the Hantzsch reaction.
Biological Activity of Substituted Aminonicotinate Analogs
Substituted aminonicotinates and their dihydropyridine analogs have been investigated for a variety of biological activities, with anticancer and calcium channel blocking effects being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 4-aryl-1,4-dihydropyridine derivatives against various cancer cell lines. The substitution pattern on the aryl ring and the ester groups significantly influences the anticancer potency.
| Compound ID | Structure (4-Aryl Substituent) | Cell Line | IC50 (µM) | Reference |
| 18 | 4-Benzyloxyphenyl | HeLa | 3.6 | [5] |
| 18 | 4-Benzyloxyphenyl | MCF-7 | 5.2 | [5] |
| 19 | 4-Bromophenyl | HeLa | 2.3 | [5] |
| 19 | 4-Bromophenyl | MCF-7 | 5.7 | [5] |
| 20 | 3-Fluorophenyl | HeLa | 4.1 | [5] |
| 20 | 3-Fluorophenyl | MCF-7 | 11.9 | [5] |
| Compound 5 | (Not specified in abstract) | A549 | 10.67 ± 1.53 | [6] |
| Compound 5 | (Not specified in abstract) | C6 | 4.33 ± 1.04 | [6] |
Note: IC50 is the half-maximal inhibitory concentration.
Calcium Channel Blocking Activity
Dihydropyridine derivatives are a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[7][8] They exert their therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[7][9]
Signaling Pathways
L-Type Calcium Channel Blockade
The primary mechanism of action for dihydropyridine-based drugs is the blockade of L-type voltage-gated calcium channels.[10] These channels are crucial for muscle contraction.[7] By binding to the L-type calcium channels in vascular smooth muscle, these compounds prevent the influx of Ca²⁺ ions, which in turn inhibits the cellular machinery responsible for muscle contraction. This leads to relaxation of the smooth muscle, vasodilation, and consequently, a lowering of blood pressure.[9]
The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 9. buzzrx.com [buzzrx.com]
- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Ethyl 5-amino-2-methylnicotinate Analogs
This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary biological screening of novel Ethyl 5-amino-2-methylnicotinate analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The protocols and data presented are based on established screening practices for related nicotinic acid derivatives.
Rationale for Screening this compound Analogs
Nicotinic acid (a form of vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. Modifications to the nicotinic acid scaffold have led to the development of agents with antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] this compound serves as a versatile starting material for generating a library of novel analogs. The preliminary screening of these analogs is a critical first step in identifying lead compounds with potential therapeutic value.
General Workflow for Preliminary Biological Screening
The initial evaluation of newly synthesized this compound analogs typically follows a structured workflow. This process begins with the characterization of the synthesized compounds and proceeds through a series of in vitro assays to determine their biological activities.
Caption: General workflow for the preliminary biological screening of synthesized compounds.
Anticancer and Cytotoxicity Screening
A primary area of investigation for nicotinic acid derivatives is their potential as anticancer agents. Many analogs have shown promise as inhibitors of key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or as inducers of apoptosis.[1][5]
Data on Related Nicotinic Acid Derivatives
The following table summarizes the cytotoxic activity of various nicotinic acid derivatives against different cancer cell lines. This data serves as a benchmark for evaluating new this compound analogs.
| Compound Class | Cell Line | Assay | Activity (IC50 in µM) | Reference Compound |
| Nicotinic Acid Derivative (5c) | HCT-15, PC-3 | Cytotoxicity | Not specified, but higher potential than Doxorubicin | Doxorubicin |
| Nicotinic Acid Derivative (5c) | - | VEGFR-2 Inhibition | 0.068 | Sorafenib |
| N-(4-acetylphenyl)nicotinamide Derivative (D-1) | HCT-116 | MTT | 3.08 | Sorafenib (7.28 µM) |
| N-(4-acetylphenyl)nicotinamide Derivative (D-1) | HepG-2 | MTT | 4.09 | Sorafenib (5.28 µM) |
| Pyrimidine-5-carbonitrile Derivative (11e) | HCT-116 | Cytotoxicity | 1.14 | Sorafenib (8.96 µM) |
| Pyrimidine-5-carbonitrile Derivative (11e) | MCF-7 | Cytotoxicity | 1.54 | Sorafenib (11.83 µM) |
Table 1: Summary of in vitro anticancer activity of related nicotinic acid derivatives.[1][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][5]
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) dissolved in DMSO. A control group should be treated with DMSO alone.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Signaling Pathway: VEGFR-2 Inhibition
Several nicotinic acid derivatives have been identified as inhibitors of VEGFR-2, a key receptor in angiogenesis. Inhibition of this pathway can suppress tumor growth by cutting off its blood supply.
Caption: Simplified diagram of VEGFR-2 signaling inhibition by a bioactive compound.
Antimicrobial Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nicotinic acid derivatives, including thiazolidinones and hydrazones, have demonstrated significant antibacterial and antifungal activities.[2][4][7]
Data on Related Nicotinic Acid Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several nicotinic acid derivatives against various microbial strains.
| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference Compound |
| Acylhydrazone Derivative (Cpd 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | - |
| Acylhydrazone Derivative (Cpd 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - |
| Thiazolidinone Derivatives | Various bacteria and fungi | Significant activity observed | Ciprofloxacin, Ketoconazole |
| 2-amino-3-cyanopyridine Derivatives (Cpds 5, 6, 11, 13) | Gram (+) & Gram (-) bacteria | High antibacterial inhibition | Cefoperazone |
Table 2: Summary of antimicrobial activity of related nicotinic acid derivatives.[2][4][8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, making the search for novel antioxidants a key area of research. Synthetic antioxidants, including derivatives of nicotinic acid, are continuously being explored.[9][10]
Data on Related Nicotinic Acid Derivatives
The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals.
| Compound Class | Assay | Activity | Standard |
| Nicotinic Acid Derivative (5c) | Antioxidant Assay | Exhibited dual cytotoxic and antioxidant activities | - |
| Indazole Derivatives | DPPH, Reducing Power, Total Antioxidant Capacity | Exhibited radical scavenging activity | Standard antioxidants |
| Pyrimidine Derivatives | DPPH Scavenging Method | Investigated for antioxidant activities | Ascorbic Acid |
| 2-amino-3-cyanopyridine Derivative (Cpd 8) | DPPH Radical Scavenging | IC50 = 43.39 µg/ml | - |
Table 3: Summary of antioxidant activity of related compounds.[1][8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method for screening the antioxidant activity of compounds.[9][11]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A control containing methanol instead of the test compound is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.
Caption: Mechanism of the DPPH radical scavenging assay.
Conclusion
The preliminary biological screening of this compound analogs is a crucial step in the drug discovery pipeline. By employing a systematic approach involving cytotoxicity, antimicrobial, and antioxidant assays, researchers can efficiently identify promising lead compounds. The experimental protocols and benchmark data provided in this guide, derived from studies on related nicotinic acid derivatives, offer a solid framework for initiating the evaluation of this novel class of compounds. Subsequent studies should focus on elucidating the structure-activity relationships and mechanisms of action for the most potent analogs identified.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
quantum chemical calculations for Ethyl 5-amino-2-methylnicotinate
An In-depth Technical Guide to the Quantum Chemical Calculations of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level. This guide details the application of Density Functional Theory (DFT) and other computational methods to characterize this compound.
Molecular Structure and Optimization
The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation.
Computational Protocol
Geometry optimization of this compound would be performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. All calculations would be performed in the gaseous phase.[1][2] The optimized structure would be confirmed as a true minimum by the absence of imaginary frequencies in the vibrational analysis.
Optimized Geometric Parameters (Hypothetical Data)
The following table summarizes the key bond lengths and bond angles for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2 - C3 | 1.412 |
| C3 - C4 | 1.398 | |
| C4 - C5 | 1.405 | |
| C5 - N1 | 1.380 | |
| N1 - C6 | 1.345 | |
| C6 - C2 | 1.390 | |
| C2 - C(Methyl) | 1.510 | |
| C5 - N(Amino) | 1.375 | |
| C3 - C(Ester) | 1.505 | |
| C(Ester) - O(Carbonyl) | 1.210 | |
| C(Ester) - O(Ethyl) | 1.340 | |
| **Bond Angles (°) ** | C2 - C3 - C4 | 118.5 |
| C3 - C4 - C5 | 119.2 | |
| C4 - C5 - N1 | 118.8 | |
| C5 - N1 - C6 | 122.5 | |
| N1 - C6 - C2 | 119.0 | |
| C6 - C2 - C3 | 121.0 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][4]
Computational Protocol
The energies of the HOMO and LUMO orbitals would be calculated at the B3LYP/6-311G(d,p) level of theory on the previously optimized geometry. Time-dependent DFT (TD-DFT) would be used for a more accurate description of electronic transitions.[1][2]
FMO Properties (Hypothetical Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[3][4]
Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity and stability of the molecule.
Computational Protocol
Using the calculated HOMO and LUMO energies, the following global reactivity descriptors would be calculated based on Koopmans' theorem:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ = -χ).
Calculated Reactivity Descriptors (Hypothetical Data)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (S) | 0.204 |
| Electrophilicity Index (ω) | 2.79 |
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Computational Protocol
The MEP surface would be calculated at the B3LYP/6-311G(d,p) level of theory. The potential would be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.
Visualization
Caption: Workflow for generating and analyzing the Molecular Electrostatic Potential (MEP) surface.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis can aid in the assignment of experimental infrared (IR) and Raman spectra.
Computational Protocol
Harmonic vibrational frequencies would be calculated at the B3LYP/6-311G(d,p) level. The calculated frequencies are often systematically overestimated and would be scaled by an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data.
Key Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(N-H)sym | 3450 | Symmetric N-H stretching (amino group) |
| ν(N-H)asym | 3550 | Asymmetric N-H stretching (amino group) |
| ν(C=O) | 1725 | Carbonyl stretching (ester group) |
| ν(C-N) | 1350 | C-N stretching (amino group) |
| ν(C-O) | 1250 | C-O stretching (ester group) |
| δ(N-H) | 1620 | N-H scissoring (amino group) |
Potential Application in Drug Development: A Hypothetical Signaling Pathway
Given the presence of the nicotinic acid scaffold, a common motif in pharmacologically active compounds, we can hypothesize its interaction with a signaling pathway. For instance, it could potentially act as an inhibitor of a kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This technical guide outlines a comprehensive computational approach for characterizing the electronic, structural, and spectroscopic properties of this compound. The presented protocols, based on Density Functional Theory, provide a robust framework for gaining insights into the molecule's reactivity and potential biological activity. While the quantitative data presented is illustrative, the methodologies described are standard practices in computational chemistry and serve as a blueprint for future theoretical and experimental investigations of this compound. Such studies are invaluable for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide, sulfonamide, and urea derivatives of Ethyl 5-amino-2-methylnicotinate. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The following protocols are based on established synthetic methodologies for primary aromatic amines and can be adapted for the specific substrate.
Introduction
This compound is a substituted aminopyridine that offers a versatile platform for the synthesis of a wide range of derivatives. The primary amino group can be readily functionalized to introduce diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols detailed below describe the synthesis of amides, sulfonamides, and ureas, which are common functional groups found in many biologically active molecules.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of derivatives from primary aromatic amines, which can be used as a reference for reactions starting from this compound. Researchers should note that yields and other specific data will vary depending on the specific reagents and conditions used.
| Derivative Type | Reagent 1 (Example) | Reagent 2 (Example) | Solvent (Example) | Yield (%) | Melting Point (°C) | Analytical Data (Expected) |
| Amide | Benzoyl Chloride | Pyridine | Dichloromethane | 75-95 | Varies | ¹H NMR, ¹³C NMR, MS |
| Sulfonamide | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 70-90 | Varies | ¹H NMR, ¹³C NMR, MS |
| Urea | Phenyl isocyanate | Triethylamine | Acetonitrile | 80-98 | Varies | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-acetamido-2-methylnicotinate (Amide Derivative)
This protocol describes the acylation of the amino group of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Protocol 2: Synthesis of Ethyl 5-(4-methylphenylsulfonamido)-2-methylnicotinate (Sulfonamide Derivative)
This protocol details the sulfonylation of the amino group with p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure of the purified sulfonamide derivative by spectroscopic methods and determine its melting point.
Protocol 3: Synthesis of Ethyl 5-(3-phenylureido)-2-methylnicotinate (Urea Derivative)
This protocol describes the formation of a urea derivative by reacting the amino group with an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Acetonitrile, anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add phenyl isocyanate (1.05 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., diethyl ether or cold acetonitrile) to remove any unreacted starting material.
-
If no precipitate forms, purify the residue by column chromatography.
-
Dry the purified urea derivative under vacuum and characterize it by analytical methods.
Visualizations
The following diagrams illustrate the general synthetic workflows described in the protocols.
Caption: General workflow for the synthesis of amide derivatives.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Caption: General workflow for the synthesis of urea derivatives.
Signaling Pathway Context
Derivatives of aminopyridines and related nitrogen-containing heterocycles are frequently investigated as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The synthesized amide, sulfonamide, and urea derivatives of this compound can be screened for their ability to inhibit specific kinases, thereby modulating downstream signaling events.
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols: Ethyl 5-amino-2-methylnicotinate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Ethyl 5-amino-2-methylnicotinate as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The protocols outlined herein are designed to be a practical guide for laboratory-scale synthesis and exploration of novel chemical entities with potential therapeutic applications.
Introduction
This compound is a substituted aminopyridine derivative that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality on a pyridine core, makes it an ideal candidate for multi-component reactions. MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Featured Multi-Component Reaction: Groebke-Blackburn-Bienaymé (GBB) Reaction
A prime example of a multi-component reaction utilizing an amino-heterocycle like this compound is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a three-component reaction between an aminoazine or amino-diazine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, or imidazo[1,2-a]pyrimidines.[1][2][3]
In the context of this compound, the GBB reaction would lead to the formation of a fused imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry.
Reaction Scheme
References
Application Notes and Protocols: Ethyl 5-amino-2-methylnicotinate as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-amino-2-methylnicotinate as a versatile precursor for the synthesis of potent kinase inhibitors. The following sections detail the synthesis of a specific Cyclin-Dependent Kinase 4 (CDK4) inhibitor, including experimental protocols, quantitative biological data, and relevant signaling pathways.
Introduction
This compound is a valuable starting material in medicinal chemistry for the construction of various heterocyclic scaffolds, particularly those found in kinase inhibitors. Its substituted pyridine ring provides a key building block for the synthesis of fused ring systems such as pyrido[2,3-d]pyrimidines, which are known to be effective inhibitors of several protein kinases. This document focuses on the synthesis of 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, a class of compounds that have demonstrated potent inhibition of CDK4, a critical regulator of the cell cycle.
Featured Application: Synthesis of a Potent CDK4 Inhibitor
This section outlines the synthetic route to a 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-one inhibitor of CDK4, starting from this compound. The synthesis involves a multi-step process to construct the fused pyridopyrimidinone core and subsequently introduce the desired pharmacophoric elements.
Synthetic Workflow
The overall synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, followed by cyclization to form the pyridopyrimidinone core, and subsequent functionalization.
Application Notes and Protocols for Reactions with Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key chemical transformations involving Ethyl 5-amino-2-methylnicotinate. This versatile building block is a valuable starting material for the synthesis of a variety of substituted pyridine derivatives with potential applications in medicinal chemistry and drug discovery.
Overview of Reactivity
This compound (CAS No: 60390-42-3) possesses three primary reactive sites: the amino group at the 5-position, the ester group at the 3-position, and the potential for electrophilic substitution on the pyridine ring. The amino group is a key handle for a range of transformations, including acylation, sulfonylation, and diazotization followed by substitution. The pyridine nitrogen can also be targeted for N-oxide formation. Furthermore, the inherent functionality of the molecule makes it a suitable candidate for palladium-catalyzed cross-coupling reactions to introduce further diversity.
Key Experimental Protocols
N-Acylation of the Amino Group
The primary amino group of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents and is often a key step in the synthesis of bioactive molecules.
Protocol: Synthesis of Ethyl 5-acetamido-2-methylnicotinate
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Quantitative Data for N-Acylation (Representative)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 3 | >90 |
| Benzoyl Chloride | Triethylamine | DCM | 4 | 85-95 |
| Methanesulfonyl Chloride | Pyridine | DCM | 2 | 80-90 |
Diazotization and Sandmeyer-type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring, such as halogens, cyano, and hydroxyl groups, via Sandmeyer or related reactions.
Protocol: Synthesis of Ethyl 5-chloro-2-methylnicotinate (via Sandmeyer Reaction)
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Diazotization-Substitution (Representative)
| Reagent | Product | Yield (%) |
| CuCl/HCl | Ethyl 5-chloro-2-methylnicotinate | 60-75 |
| CuBr/HBr | Ethyl 5-bromo-2-methylnicotinate | 65-80 |
| CuCN/KCN | Ethyl 5-cyano-2-methylnicotinate | 50-65 |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described.
Potential Applications in Drug Discovery
Substituted nicotinic acid and nicotinate derivatives are prevalent scaffolds in many biologically active compounds. The functionalization of this compound through the protocols described above can lead to the generation of libraries of novel compounds for screening in various drug discovery programs. For instance, the introduction of diverse aryl or heteroaryl groups via cross-coupling reactions on a halogenated derivative (obtained through the Sandmeyer reaction) is a common strategy in the development of kinase inhibitors.[1]
The following diagram illustrates a potential logical workflow for a drug discovery process starting from this compound.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical reactions should be performed with appropriate safety precautions. The quantitative data presented is representative and may vary based on specific reaction conditions and scale.
References
Synthesis of Pyridine-Fused Heterocycles Using Aminonicotinates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant pyridine-fused heterocycles utilizing aminonicotinate derivatives as key starting materials. These fused systems are prevalent in medicinal chemistry and drug discovery, exhibiting a wide range of therapeutic activities.
Introduction
Pyridine-fused heterocycles are a class of compounds holding significant interest in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antiviral, and kinase inhibitory activities. Aminonicotinates, particularly ethyl and methyl 2-aminonicotinate, serve as versatile and readily available precursors for the construction of these complex molecular architectures. The presence of an amino group and an ester functionality on the pyridine ring allows for a variety of cyclocondensation and annulation reactions to build fused pyrimidine, pyrrole, and thiophene ring systems. This document outlines key synthetic strategies, provides detailed experimental protocols, and summarizes quantitative data for the synthesis of several important classes of pyridine-fused heterocycles.
I. Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors, including targeting Epidermal Growth Factor Receptor (EGFR) mutants in non-small cell lung cancer.[1] A common and effective method for their synthesis involves the cyclocondensation of 2-aminonicotinates or related 2-aminonicotinamides with various reagents.
Application Note:
The reaction of 2-aminonicotinic acid with urea is a foundational step in the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones. The resulting intermediate can be further functionalized, for instance, by chlorination with phosphorus oxychloride, to introduce reactive sites for subsequent substitutions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the initial cyclization to form the core pyrido[2,3-d]pyrimidine structure.
Materials:
-
2-Aminonicotinic acid
-
Urea
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
Combine 2-aminonicotinic acid (1 equivalent) and urea (10 equivalents) in a round-bottom flask.
-
Heat the mixture to 160 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and triturate to break up the solid.
-
Collect the precipitate by filtration, wash with water, and dry to afford the crude pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data Summary: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Aminonicotinic acid | Urea | 160 °C, 4-6 h | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not specified | [1] |
| N-cyclohexyl pyridone | Diethyl oxalate | DMF, reflux, 3 h | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | 56 | [2] |
| 2-amino-4,6-disubstituted pyridine carbonitriles | Formamide | Heat | 4-Amino-pyrido[2,3-d]pyrimidines | Not specified | [3] |
Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
II. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridine derivatives are another important class of pyridine-fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A common synthetic route to this scaffold is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. A variation of this approach starts from 2-aminonicotinates.
Application Note:
The synthesis of 3-aminothieno[2,3-b]pyridine derivatives can be achieved from 3-cyanopyridin-2-thiol and its alkyl derivatives by reaction with halo-derivatives possessing an electron-withdrawing group in the alpha-position.[4] This method provides high yields and allows for the introduction of various substituents on the thiophene ring.
Experimental Protocol: General Procedure for the Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile
This protocol details a method for the synthesis of a substituted thieno[2,3-b]pyridine.[5]
Materials:
-
6-(5-Bromo-benzofuran-2-yl)-2-sulfanyl-nicotinonitrile
-
Chloroacetonitrile
-
Potassium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 6-(5-bromo-benzofuran-2-yl)-2-sulfanyl-nicotinonitrile (1 equivalent) and potassium hydroxide (1 equivalent) in DMF.
-
Stir the mixture at room temperature for 2 hours.
-
To this mixture, add chloroacetonitrile (1 equivalent).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data Summary: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 6-(5-Bromo-benzofuran-2-yl)-2-sulfanyl-nicotinonitrile | Chloroacetonitrile, KOH | DMF, rt | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Good | [5] |
| 6-(5-Bromo-benzofuran-2-yl)-2-sulfanyl-nicotinonitrile | Ethyl chloroacetate, KOH | DMF, rt | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | Good | [5] |
| Cycloalkanones, Cyanothioacetamide, Piperidinium acetate | Water, reflux | 3-Cyanothieno[2,3-b]pyridines | Not specified | [6] |
Logical Relationship: Thieno[2,3-b]pyridines as Modulators of Cancer-Related Signaling
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Functionalization of Ethyl 5-amino-2-methylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of Ethyl 5-amino-2-methylnicotinate, a key scaffold in medicinal chemistry. The following sections outline various catalytic strategies, including palladium-catalyzed cross-coupling reactions and iridium-catalyzed borylation, offering versatile methods for the synthesis of novel derivatives.
Introduction
This compound is a valuable building block in the development of pharmaceuticals due to its substituted pyridine core. The ability to selectively functionalize this molecule at various positions is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. This guide details robust and reproducible catalytic methods to achieve C-C and C-N bond formation, as well as C-H functionalization, enabling the synthesis of a diverse range of analogues.
Catalytic Methodologies
Several catalytic strategies can be employed to functionalize this compound. The primary approaches involve the use of a halogenated precursor (e.g., Ethyl 5-amino-6-bromo-2-methylnicotinate or Ethyl 5-bromo-2-methylnicotinate) for cross-coupling reactions or the direct functionalization of C-H bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3][4] This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. For this compound, a brominated derivative is a suitable starting material.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 86 | [5] |
| 3 | 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 16 | 92 | [1] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 81 | [2] |
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-amino-2-methylnicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 5-amino-2-methylnicotinate, a key intermediate in the pharmaceutical industry. The synthesis is presented as a robust two-step process commencing with the formation of Ethyl 2-methylnicotinate, followed by a nitration and subsequent reduction to yield the final product. The protocols are designed with scalability in mind, offering guidance for researchers and professionals in drug development and process chemistry. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine core, substituted with amino and ester functionalities, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore of significant interest for the pharmaceutical industry.
This application note outlines a reliable and scalable two-stage synthetic route. The first stage focuses on the large-scale production of Ethyl 2-methylnicotinate. The second stage details the introduction of the 5-amino group via a nitration-reduction sequence.
Synthetic Pathway Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the synthesis of the pyridine ring to form Ethyl 2-methylnicotinate, which is then nitrated at the 5-position. The resulting nitro-intermediate is subsequently reduced to afford the target amino compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Scale-Up Synthesis of Ethyl 2-methylnicotinate
This protocol is adapted from a patented, scalable method for the preparation of Ethyl 2-methylnicotinate.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade |
| 1,1,3,3-Tetraethoxypropane | 220.31 | Technical |
| 30% p-Toluenesulfonic acid (aq) | 190.22 | Reagent |
| β-Aminocrotonic acid ethyl ester | 129.16 | Technical |
| Ethanol | 46.07 | Anhydrous |
3.1.2. Equipment
-
Large-scale glass reactor with overhead stirrer, temperature control, and reflux condenser.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
3.1.3. Protocol
-
Preparation of the Intermediate:
-
In a suitable reactor, charge 2.0 mol of 1,1,3,3-tetraethoxypropane at room temperature.
-
Under stirring, add 2.0 mol of a 30% aqueous solution of p-toluenesulfonic acid.
-
Heat the mixture to 45°C and maintain for 3 hours.
-
-
Pyridine Ring Formation:
-
In a separate reactor, charge 1.0 mol of β-aminocrotonic acid ethyl ester and 5.0 mol of ethanol.
-
Add the product from the previous step to this mixture.
-
Heat the reaction mixture to 60°C and maintain for 7 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
The residue is then purified by vacuum distillation to yield Ethyl 2-methylnicotinate.
-
3.1.4. Expected Yield and Purity
| Product | Yield (%) | Purity (%) |
| Ethyl 2-methylnicotinate | >90 | >98 (by GC) |
Stage 2: Synthesis of this compound
This stage involves the nitration of Ethyl 2-methylnicotinate followed by the reduction of the resulting nitro compound.
3.2.1. Step 2a: Nitration of Ethyl 2-methylnicotinate
This protocol is based on established methods for the nitration of pyridine derivatives.
3.2.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade |
| Ethyl 2-methylnicotinate | 165.19 | >98% |
| Concentrated Sulfuric Acid (98%) | 98.08 | Reagent |
| Concentrated Nitric Acid (70%) | 63.01 | Reagent |
| Ice | - | - |
| Sodium Carbonate | 105.99 | Reagent |
| Dichloromethane | 84.93 | ACS Grade |
3.2.1.2. Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel.
-
Separatory funnel.
-
Rotary evaporator.
3.2.1.3. Protocol
-
Preparation of the Nitrating Mixture:
-
In a jacketed reactor cooled to 0-5°C, slowly add 3.0 equivalents of concentrated sulfuric acid to 1.0 equivalent of Ethyl 2-methylnicotinate with vigorous stirring.
-
In a separate vessel, prepare a mixture of 1.2 equivalents of concentrated nitric acid and 2.0 equivalents of concentrated sulfuric acid, maintaining a low temperature.
-
-
Nitration Reaction:
-
Slowly add the nitrating mixture to the solution of Ethyl 2-methylnicotinate in sulfuric acid via a dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude Ethyl 5-nitro-2-methylnicotinate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
3.2.1.4. Expected Yield and Purity of Ethyl 5-nitro-2-methylnicotinate
| Product | Yield (%) | Purity (%) |
| Ethyl 5-nitro-2-methylnicotinate | 75-85 | >97 (by HPLC) |
3.2.2. Step 2b: Reduction of Ethyl 5-nitro-2-methylnicotinate
This protocol utilizes a standard and scalable method for the reduction of aryl nitro compounds.
3.2.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade |
| Ethyl 5-nitro-2-methylnicotinate | 210.18 | >97% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | Reagent |
| Concentrated Hydrochloric Acid (37%) | 36.46 | Reagent |
| Sodium Hydroxide | 40.00 | Reagent |
| Ethyl Acetate | 88.11 | ACS Grade |
3.2.2.2. Equipment
-
Glass reactor with overhead stirrer, reflux condenser, and temperature control.
-
Filtration apparatus.
-
Separatory funnel.
-
Rotary evaporator.
3.2.2.3. Protocol
-
Reaction Setup:
-
To a solution of 1.0 equivalent of Ethyl 5-nitro-2-methylnicotinate in ethanol, add 4.0-5.0 equivalents of tin(II) chloride dihydrate.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
-
Reduction Reaction:
-
After the addition of acid, heat the reaction mixture to reflux (around 80°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
3.2.2.4. Expected Yield and Purity of this compound
| Product | Yield (%) | Purity (%) |
| This compound | 85-95 | >98 (by HPLC) |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship of the key steps.
Caption: Detailed experimental workflow for the two-stage synthesis.
Concluding Remarks
The protocols described in this application note provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. Careful monitoring of reaction parameters, particularly temperature during the nitration step, is crucial for ensuring safety and maximizing product quality. Standard analytical techniques such as GC, HPLC, and NMR should be employed to monitor reaction progress and confirm the identity and purity of the intermediates and final product.
Protecting Group Strategies for Ethyl 5-amino-2-methylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group of Ethyl 5-amino-2-methylnicotinate. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. The protocols outlined below focus on two of the most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Introduction to Protecting Group Strategies
In the synthesis of derivatives of this compound, the nucleophilic 5-amino group can interfere with desired reactions at other sites, such as the ester or the pyridine ring. To circumvent this, the amino group is temporarily masked with a protecting group. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable under mild conditions that do not affect other functional groups.[1][2]
The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids.[3] The Cbz group is also widely used and is notable for its stability to both acidic and basic conditions, with deprotection typically achieved through catalytic hydrogenolysis.[4][5] The choice between these and other protecting groups will depend on the overall synthetic strategy and the compatibility with other functionalities present in the molecule.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of aminopyridines and related compounds using Boc and Cbz protecting groups. While specific data for this compound is not widely published, the data presented for analogous structures provide a strong basis for expected outcomes.
Table 1: N-Protection of Aminopyridines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Boc | (Boc)₂O | DMAP/TEA | CH₂Cl₂ | RT | 8 | 60 | 3-Aminopyridine |
| Boc | (Boc)₂O | EDCI/HOBT/TEA | CH₂Cl₂ | RT | 0.5 | 90 | 4-Aminopyridine |
| Boc | (Boc)₂O | None | Water/Acetone | RT | 0.1-0.2 | >95 | Various Amines |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | 90 | General Amine |
| Cbz | Cbz-Cl | NaOH | H₂O | 0 | 0.5 | >90 | Glycine |
Note: Yields are for isolated products and can vary based on the specific substrate and reaction scale.
Table 2: N-Deprotection of Protected Aminopyridines
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Substrate |
| Boc | TFA | CH₂Cl₂ | RT | 0.5 - 2 | >95 | General N-Boc Amine |
| Boc | 4M HCl | Dioxane | RT | 1 - 4 | >95 | General N-Boc Amine |
| Boc | Oxalyl Chloride | Methanol | RT | 1 - 4 | up to 90 | N-Boc anilines |
| Cbz | H₂, Pd/C | Methanol | RT | 1 - 12 | >95 | General N-Cbz Amine |
| Cbz | H₂, Pd/C | Ethanol | RT | 2 | >95 | General N-Cbz Amine |
| Cbz | NaBH₄, Pd/C | Methanol | RT | 3 - 10 min | 93-98 | N-Cbz anilines |
Note: Deprotection reactions often proceed to completion and yields are typically high, though purification losses can occur.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution. If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected product.
Protocol 2: N-Cbz Protection of this compound
This protocol outlines the procedure for the protection of the amino group using benzyl chloroformate (Cbz-Cl).
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 40% ethyl acetate in hexanes) to yield the N-Cbz protected product.[4]
Protocol 3: N-Boc Deprotection
This protocol details the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-Ethyl 5-amino-2-methylnicotinate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) dropwise. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the cleavage of the Cbz group using catalytic hydrogenation.
Materials:
-
N-Cbz-Ethyl 5-amino-2-methylnicotinate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often clean enough for subsequent steps without further purification.
Visualization of Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies described.
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Cbz protection and deprotection.
Caption: Orthogonal protection strategy concept.
References
high-throughput screening of Ethyl 5-amino-2-methylnicotinate libraries
An Application Note on High-Throughput Screening of Ethyl 5-amino-2-methylnicotinate Derivative Libraries for Kinase Inhibitor Discovery
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, facilitating the rapid evaluation of vast libraries of chemical compounds against specific biological targets.[1][2][3] This process utilizes automation, miniaturized assays, and large-scale data analysis to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[2][4] These hits serve as the starting points for lead optimization and subsequent drug development.[2] Small molecule libraries, such as those derived from scaffolds like this compound, represent a rich source of chemical diversity for identifying novel therapeutic agents. Derivatives of similar structures have shown potential as kinase inhibitors, a major class of drug targets.[5][6]
This application note provides a detailed protocol for a representative HTS campaign designed to identify inhibitors of a target protein kinase from a hypothetical library of this compound derivatives. The workflow, protocols, and data presentation are based on established HTS principles and practices.[1][7]
Assay Principle: TR-FRET Kinase Assay
The protocol described here employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used format for HTS.[1] This assay measures the phosphorylation of a substrate peptide by a target kinase.
-
Components: A Europium (Eu3+) chelate-labeled anti-phospho-peptide antibody (donor) and a ULight™-labeled peptide substrate (acceptor).
-
Mechanism: When the kinase is active, it phosphorylates the ULight™-labeled substrate. The Eu3+-labeled antibody then binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Eu3+ donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength.
-
Readout: The TR-FRET signal (ratio of acceptor to donor emission) is directly proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.
Experimental Workflow
The HTS process follows a systematic workflow to ensure efficiency and data reliability, moving from a large number of compounds to a small set of confirmed hits.[2][7]
Caption: High-throughput screening workflow from primary screen to hit validation.
Detailed Protocols
Materials and Reagents
-
Compound Library: Hypothetical library of this compound derivatives dissolved in 100% DMSO.
-
Assay Plates: 384-well or 1536-well low-volume, white microplates.[4][7]
-
Kinase: Purified, recombinant target kinase.
-
Substrate: ULight™-labeled peptide substrate.
-
Antibody: Eu3+-labeled anti-phosphopeptide antibody.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Controls:
-
Instrumentation:
-
Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for compound dispensing.
-
Automated liquid handling system for reagent addition.[8]
-
Microplate reader capable of TR-FRET detection.
-
HTS Protocol for Primary Screening
This protocol is optimized for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into the appropriate wells of the assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Control Plating: Dispense 20 nL of Staurosporine (positive control) and 100% DMSO (negative control) into designated control wells.
-
Enzyme Addition: Add 10 µL of 2X kinase solution (prepared in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of 2X Substrate/ATP solution (prepared in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[4]
-
Detection: Add 10 µL of 2X TR-FRET detection mix (containing the Eu3+-antibody in detection buffer) to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at both the donor and acceptor wavelengths.
Data Analysis and Presentation
Assay Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, which assesses the separation between the positive and negative controls.[7][8] An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[7]
-
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
SD_pos/neg = Standard deviation of the positive/negative controls.
-
Mean_pos/neg = Mean signal of the positive/negative controls.
-
| Parameter | Value | Interpretation |
| Mean Negative Control Signal | 45,000 | High signal (uninhibited kinase) |
| Mean Positive Control Signal | 3,500 | Low signal (inhibited kinase) |
| Z'-Factor | 0.78 | Excellent assay window for screening |
Hit Identification and Confirmation
In the primary screen, raw data is first normalized to percent inhibition. Hits are typically defined as compounds that produce an inhibition signal greater than three standard deviations from the mean of the negative controls.[7]
Selected primary hits are re-tested in a confirmation screen. Those that show reproducible activity are then evaluated in dose-response experiments to determine their potency (IC₅₀).
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| E5A2MN-001 | Kinase A | TR-FRET | 75 |
| E5A2MN-002 | Kinase A | TR-FRET | 1,200 |
| E5A2MN-003 | Kinase A | TR-FRET | > 20,000 |
| Staurosporine (Control) | Kinase A | TR-FRET | 8 |
Signaling Pathway Context
The hypothetical inhibitors identified through this screen are designed to target a protein kinase within a cellular signaling cascade. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) pathway, a common target in cancer drug discovery.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Synthetic Pathways to Bioactive Compounds from Ethyl 5-amino-2-methylnicotinate
Introduction
Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3) is a versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. Its bifunctional nature, possessing both an amino group and an ester, allows for its elaboration into complex molecular architectures, particularly fused ring systems that are prevalent in many classes of therapeutic agents. This application note details a key synthetic route from this compound to a potent and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib, which is used in the treatment of certain types of breast cancer.
From Starting Material to a Key Intermediate
The initial steps of the synthesis focus on the construction of the pyrido[2,3-d]pyrimidin-7-one core, a crucial scaffold for the biological activity of Palbociclib. This is achieved through a condensation reaction between this compound and a suitable three-carbon building block.
Experimental Protocol: Synthesis of 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
A detailed experimental protocol for a similar transformation is often found in patent literature. The following is a representative procedure:
-
Reaction Setup: To a solution of this compound in a suitable high-boiling solvent such as diphenyl ether, add cyclopentylamine and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Cyclization: The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the initial condensation and subsequent cyclization to form the pyridopyrimidinone ring system.
-
Chlorination: After the formation of the bicyclic core, a chlorinating agent such as phosphorus oxychloride (POCl₃) is added to convert the hydroxyl group on the pyrimidine ring to a chloride. This chloride is a key functional group for the subsequent coupling reaction.
-
Work-up and Purification: The reaction mixture is cooled and carefully quenched with ice water. The precipitated solid is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Cyclopentylamine, p-toluenesulfonic acid, Phosphorus oxychloride |
| Solvent | Diphenyl ether |
| Reaction Temperature | >200 °C |
| Product | 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
| Typical Yield | 70-80% |
Synthetic Pathway to the Pyrido[2,3-d]pyrimidin-7-one Core
Caption: Synthesis of the key chloro-pyridopyrimidinone intermediate.
Final Assembly of the Bioactive Compound: Palbociclib
The final step in the synthesis of Palbociclib involves a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to introduce the aminopyridine side chain.
Experimental Protocol: Synthesis of Palbociclib
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one intermediate, 2-amino-5-(piperazin-1-yl)pyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent (e.g., dry DMF).
-
Coupling Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield Palbociclib.
| Parameter | Value |
| Starting Material | 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
| Reagents | 2-amino-5-(piperazin-1-yl)pyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Solvent | Dry DMF |
| Reaction Temperature | 120 °C |
| Product | Palbociclib |
| Typical Yield | 60-70% |
Final Synthetic Step to Palbociclib
Caption: Palladium-catalyzed cross-coupling to yield Palbociclib.
Signaling Pathway Context
Palbociclib functions by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inhibiting the proliferation of cancer cells.
Simplified CDK4/6-Rb Signaling Pathway
Caption: Mechanism of action of Palbociclib in the cell cycle.
Troubleshooting & Optimization
Technical Support Center: Aminonicotinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of aminonicotinates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of aminonicotinate esters via Fischer esterification?
A1: The most prevalent side reactions include incomplete esterification, N-acylation leading to dimer or polymer formation, and decarboxylation of the nicotinic acid ring, particularly at elevated temperatures. The presence of water in the reaction mixture can also lead to the hydrolysis of the desired ester product back to the starting carboxylic acid.
Q2: My reaction mixture is turning dark brown. What could be the cause?
A2: A dark brown coloration can indicate decomposition or polymerization side reactions. This may be caused by excessive heating, the presence of impurities in the starting materials, or undesired reactions with reagents. For instance, in syntheses involving chlorination of a 2-aminonicotinic acid derivative, a dark brown solution has been observed, which can prevent the reaction from proceeding to completion and increase the formation of by-products.
Q3: I am observing a significant amount of unreacted aminonicotinic acid in my final product. How can I improve the conversion?
A3: Incomplete reaction is a common issue in Fischer esterification as it is an equilibrium process.[1] To drive the reaction towards the product, you can:
-
Use a large excess of the alcohol (e.g., methanol or ethanol).
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used.[1]
-
Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Q4: What is N-acylation and how can it be minimized?
A4: N-acylation is a side reaction where the amino group of one aminonicotinate molecule attacks the activated carboxyl group of another, forming an amide bond. This leads to the formation of dimers or even polymers, reducing the yield of the desired monomeric ester. This can be minimized by controlling the reaction temperature and the rate of addition of activating agents.
Q5: Can decarboxylation be a significant side reaction?
A5: Yes, decarboxylation, the loss of the carboxyl group as carbon dioxide, can occur with nicotinic acid derivatives, especially at high temperatures (above 200°C). The stability of the pyridine ring and the position of the amino group can influence the rate of decarboxylation.
Troubleshooting Guides
Issue 1: Low Yield of Aminonicotinate Ester
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction (Equilibrium) | - Use a large excess of the alcohol (10-fold or more).- Remove water using a Dean-Stark trap or molecular sieves.[2] | According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester.[3] |
| Water Contamination | - Use anhydrous alcohol and ensure all glassware is thoroughly dried. | Water can hydrolyze the ester product back to the carboxylic acid, reducing the overall yield.[1] |
| Sub-optimal Temperature | - Ensure the reaction is maintained at the appropriate reflux temperature for the specific alcohol being used. | The esterification reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while excessively high temperatures can promote side reactions like decarboxylation. |
| Insufficient Catalyst | - Ensure the correct catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is used. | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[3] |
Issue 2: Presence of High Molecular Weight Impurities (Dimers/Polymers)
| Potential Cause | Troubleshooting Steps | Rationale |
| N-acylation | - Maintain a lower reaction temperature.- If using an activating agent (e.g., for amide coupling), add it slowly to the reaction mixture.- Protect the amino group with a suitable protecting group prior to esterification. | Lower temperatures reduce the rate of the competing N-acylation reaction. Slow addition of activating agents keeps the concentration of the highly reactive species low. Protecting the amine function completely prevents N-acylation. |
Issue 3: Presence of an Impurity with a Lower Molecular Weight than the Starting Material
| Potential Cause | Troubleshooting Steps | Rationale |
| Decarboxylation | - Perform the reaction at the lowest effective temperature.- Avoid prolonged reaction times at high temperatures. | Nicotinic acid and its derivatives can undergo decarboxylation at elevated temperatures, leading to the formation of aminopyridine byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Aminonicotinate
This protocol is based on a microwave-assisted Fischer esterification.
Materials:
-
2-Aminonicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (96%)
-
Sodium carbonate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a microwave reactor vessel, suspend 2-aminonicotinic acid (e.g., 20.0 g, 0.145 mol) in methanol (e.g., 228 mL).
-
While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (e.g., 144 mL) dropwise.
-
Irradiate the reaction mixture in a microwave reactor (e.g., 300 W power input) at 60°C for 1.5 hours.
-
After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0°C.
-
Neutralize the mixture by adding solid sodium carbonate in portions until the pH is greater than 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the product.
Protocol 2: Synthesis of Ethyl 6-Aminonicotinate
This protocol utilizes the generation of HCl gas in situ for catalysis.
Materials:
-
6-Aminonicotinic acid
-
Ethanol (absolute)
-
Dry hydrochloric acid gas (or a reagent that generates it, e.g., thionyl chloride added to ethanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 6-aminonicotinic acid (e.g., 1.3 g, 9.4 mmol) in 100 mL of ethanol in a round-bottom flask.
-
At 0°C, bubble dry hydrochloric acid gas through the suspension.
-
Heat the solution to reflux until all the solid has dissolved.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the product.[4]
Visualizations
Caption: General experimental workflow for aminonicotinate synthesis.
References
Technical Support Center: Purification of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in substituted pyridine synthesis?
A1: Common impurities include unreacted starting materials, regioisomers, products from over-alkylation, and pyridine N-oxides. The specific impurities will depend on the synthetic route employed.
Q2: My substituted pyridine is showing significant tailing on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing with pyridine derivatives on silica gel is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. This leads to undesirable[1] chromatographic performance.
-
Troubleshooting:
-
Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (e.g., 0.1-1%). The competing base will interact with the active silanol sites, minimizing their interaction with your target compound.
-
Use a different[1] stationary phase: Consider using a less acidic or inert stationary phase like alumina or a polymer-based column. End-capped silica columns[1] are also a good alternative.
-
Adjust mobile p[1]hase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic pyridine.
-
Q3: I am struggling to[1] separate regioisomers of my substituted pyridine. What methods can I try?
A3: The separation of regioisomers is challenging due to their similar physicochemical properties.
-
Strategies for Sep[2]aration:
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with specialized columns like phenyl or cyano phases, can often exploit subtle differences in isomer interactions to achieve separation.
-
Complexation an[1][3]d Crystallization: This technique involves reacting the isomer mixture with an agent to form a salt or complex with one isomer, which can then be separated by crystallization due to differences in solubility.
-
Extractive Dist[3]illation: This method involves adding a high-boiling solvent that interacts differently with each isomer, altering their relative volatilities and facilitating separation by distillation.
-
Metal-Organic P[3]olyhedra (MOPs): Recent research has shown that steric hindrance in metal coordination on the outer surface of Rhodium(II)-based MOPs can be used to separate pyridine regioisomers via liquid-liquid extraction.
-
Q4: How can I effectiv[2]ely remove pyridine N-oxide impurities from my product?
A4: Pyridine N-oxides can be challenging to remove. Several reduction methods can be employed to convert them back to the parent pyridine, which can then be separated more easily.
-
Reduction Methods:
-
Phosphorus Trichloride (PCl₃): This is a common reagent for the reduction of pyridine N-oxides. However, it may not be suitable for molecules with other sensitive functional groups.
-
Sulfur Dioxide --INVALID-LINK--4: Reaction with sulfur dioxide can also effect the reduction.
-
Ammonium Format[4]e with Palladium on Carbon: This method offers a mild and efficient reduction of pyridine N-oxides to piperidines.
-
Troubleshooting Gu[5]ides
Chromatography Issues
Problem: Low recovery of the substituted pyridine after column chromatography.
-
Possible Cause 1: Irreversible adsorption on the stationary phase.
-
Solution: As with tailing, the basicity of the pyridine ring can lead to strong, sometimes irreversible, binding to acidic silica gel. Try the same troubleshooting steps for tailing: add a competing base to the eluent or switch to a more inert stationary phase like alumina.
-
-
Possible Cause 2: [1]Decomposition on the stationary phase.
Crystallization I[1]ssues
Problem: The substituted pyridine oils out or fails to crystallize.
-
Possible Cause 1: Presence of impurities.
-
Solution: Even small amounts of impurities can inhibit crystallization. Try to further purify the material by another method, such as a short column or distillation, before attempting crystallization again.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Systematically screen a r[6]ange of solvents with varying polarities. If a single solvent is not effective, try a binary solvent system.
-
Distillation Issues
Problem: The substituted pyridine decomposes during distillation at atmospheric pressure.
-
Possible Cause: Thermal instability.
Problem: Water conta[7]mination in the final product.
-
Possible Cause: Formation of an azeotrope.
-
Solution: Pyridine and some of its derivatives form azeotropes with water, making simple distillation ineffective for complete drying.
-
Data Presentation[9]
Table 1: Comparison of Purification Techniques for Substituted Pyridines
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be slow, potential [9][10]for product loss or decomposition on the column. | Separating complex mixt[1]ures, isolating products from reactions. |
| Crystallization | [9][10] Can yield very pure material, scalable. | Finding a suitable solv[6]ent can be challenging, may not be effective for all compounds. | Final purification step for solid compounds. |
| Distillation | Excellent for removing non-volatile impurities and solvents. | Not suitable for thermally unstable compounds or for separating compounds with close boiling points. | Purifying liquids, remo[7]ving solvents. |
| Acid-Base Extraction | Simple, effective for removing basic or acidic impurities. | Only applicable if the [11]compound and impurities have different acid-base properties. | Removing pyridine as an impurity from a neutral organic compound. |
Table 2: Purity Asse[11][12]ssment Methods for Substituted Pyridines
| Analytical Method | Principle | Information Provided | Key Considerations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, de[13][14]tection of non-volatile impurities. | Method development can [13][14]be time-consuming. |
| GC | Separation b[13]ased on volatility and interaction with a stationary phase. | Quantitative purity, de[15]tection of volatile impurities. | Compound must be volati[15]le and thermally stable. |
| NMR Spectroscopy [15] | Nuclear spin transitions in a magnetic field. | Structural confirmation, detection of impurities with distinct signals. | Quantitative analysis requires an internal standard. |
| TLC | Differential migration on a solid support. | Qualitative assessment [5]of purity and reaction progress. | Not quantitative, resol[5]ution is lower than HPLC or GC. |
Experimental Pro[6]tocols
Protocol 1: General Procedure for Column Chromatography of a Substituted Pyridine
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent of your eluent system.
-
Load the Sample: Dissolve the crude substituted pyridine in a minimal amount of the eluent or a compatible solvent. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading").
-
Elute the Column: Start with a non-polar solvent and gradually increase the polarity of the eluent. Add 0.1-1% triethylamine or pyridine to the eluent system to prevent tailing.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Pyridine as a Solvent/Reagent via Acidic Wash
-
Evaporation: After the reaction is complete, remove the bulk of the pyridine by rotary evaporation, co-evaporating with a higher boiling point solvent like toluene.
-
Dissolution: Diss[11][12]olve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate). The pyridine will be prot[11][12]onated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-amino-2-methylnicotinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-amino-2-methylnicotinate. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Synthetic Strategies Overview
Two primary synthetic routes are commonly employed for the preparation of this compound. Each pathway presents distinct advantages and potential challenges, which are addressed in detail below.
-
Route 1: Catalytic Hydrogenation of Ethyl 2-methyl-5-nitronicotinate. This is a direct and often high-yielding method involving the reduction of a nitro-substituted precursor.
-
Route 2: Esterification of 5-amino-2-methylnicotinic acid. This route involves the direct esterification of the corresponding carboxylic acid, which can be prepared from commercially available starting materials.
Route 1: Catalytic Hydrogenation of Ethyl 2-methyl-5-nitronicotinate
This is a preferred route due to its typically clean reaction profile and high efficiency. The starting material, Ethyl 2-methyl-5-nitronicotinate, is commercially available.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Ethyl 2-methyl-5-nitronicotinate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve Ethyl 2-methyl-5-nitronicotinate (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue Encountered | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive catalyst. | 1. Use fresh, high-quality Pd/C. Ensure it has been stored properly. |
| 2. Insufficient hydrogen pressure or poor mixing. | 2. Increase hydrogen pressure (within safe limits of the equipment) and ensure vigorous stirring to maintain good catalyst suspension. | |
| 3. Catalyst poisoning. | 3. Ensure starting material and solvent are free of sulfur or other catalyst poisons. Pre-treating the starting material with activated carbon may help. | |
| Low Yield | 1. Loss of product during workup. | 1. Minimize transfer steps. Ensure complete extraction of the product from the filter cake. |
| 2. Product degradation. | 2. Avoid prolonged reaction times or exposure to high temperatures during workup. | |
| Side Product Formation | 1. Over-reduction of the pyridine ring. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the hydrogen pressure or temperature can sometimes improve selectivity. |
| 2. Incomplete reduction leading to hydroxylamine or azo compounds. | 2. Ensure sufficient catalyst loading and hydrogen pressure. Prolonged reaction time might be necessary in some cases. |
FAQs: Catalytic Hydrogenation
Q: Can I use a different solvent for the hydrogenation? A: Yes, other solvents like ethyl acetate, methanol, or tetrahydrofuran (THF) can be used. The choice of solvent can influence the reaction rate and solubility of the starting material and product. Ethanol is a common and effective choice.
Q: Is transfer hydrogenation a viable alternative to using hydrogen gas? A: Absolutely. Transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a safer and more convenient alternative, especially in laboratories not equipped for high-pressure hydrogenations. The reaction is typically performed by refluxing the substrate, catalyst, and hydrogen donor in a suitable solvent like methanol or ethanol.
Q: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the starting material (Ethyl 2-methyl-5-nitronicotinate) using TLC or HPLC. A distinct color change from a yellowish solution to a colorless one is also often observed.
Route 2: Esterification of 5-amino-2-methylnicotinic acid
This route involves the formation of the ester from the corresponding carboxylic acid. The key challenge lies in the potential for side reactions involving the amino group and the purification of the final product.
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via esterification.
Detailed Experimental Protocol: Fischer Esterification
Materials:
-
5-amino-2-methylnicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using H₂SO₄ as catalyst):
-
Suspend 5-amino-2-methylnicotinic acid (1.0 eq) in absolute ethanol (in large excess, can be used as the solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify by column chromatography on silica gel.
Troubleshooting Guide: Esterification
| Issue Encountered | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient catalyst or reaction time. | 1. Increase the amount of acid catalyst or prolong the reflux time. |
| 2. Presence of water. | 2. Use anhydrous ethanol and ensure all glassware is dry. A Dean-Stark trap can be used to remove water azeotropically. | |
| Low Yield | 1. Product is water-soluble and lost during workup. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. |
| 2. Incomplete neutralization leading to product loss. | 2. Ensure the pH of the aqueous layer is basic (pH > 8) before extraction. | |
| Side Product Formation | 1. N-acylation or other side reactions involving the amino group. | 1. Consider protecting the amino group (e.g., as a Boc derivative) before esterification, followed by deprotection. |
| 2. Polymerization or decomposition at high temperatures. | 2. Use milder esterification conditions, such as using SOCl₂ in ethanol at lower temperatures or employing coupling agents like DCC/DMAP. |
Troubleshooting Decision Tree: Esterification
Caption: A decision tree for troubleshooting low yields in the esterification of 5-amino-2-methylnicotinic acid.
FAQs: Esterification
Q: Why is it important to use a large excess of ethanol? A: Fischer esterification is an equilibrium reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, ethanol) will drive the equilibrium towards the formation of the product ester, thereby increasing the yield.
Q: Can I use other methods for esterification? A: Yes, if Fischer esterification proves problematic, other methods can be employed. Using thionyl chloride (SOCl₂) in ethanol at 0 °C to room temperature can be effective as it converts the carboxylic acid to the more reactive acid chloride in situ. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used under milder conditions, which might be beneficial if the starting material is sensitive to heat or strong acids.
Q: What is the purpose of washing with brine? A: Washing the combined organic layers with brine (a saturated aqueous solution of NaCl) helps to remove any remaining water from the organic phase and breaks up emulsions that may have formed during the extraction process.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the key steps discussed. Please note that actual results may vary depending on the specific experimental setup and scale.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrogenation | Ethyl 2-methyl-5-nitronicotinate, H₂ | 10% Pd/C | Ethanol | 25 | 2-6 | >90 |
| Esterification | 5-amino-2-methylnicotinic acid, Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux (78) | 4-12 | 60-80 |
| Esterification | 5-amino-2-methylnicotinic acid, Ethanol | SOCl₂ | Ethanol | 0 - 25 | 2-4 | 70-85 |
Technical Support Center: Synthesis of Ethyl 5-amino-2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the construction of the substituted pyridine ring followed by functional group manipulations. One plausible route is a modification of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.[1][2] Another common approach involves the synthesis of a substituted nicotinic acid derivative, followed by esterification and the introduction of the amino group, often via the reduction of a nitro precursor.[3][4]
Q2: I am observing a significant amount of a by-product with a similar polarity to my desired product. What could it be?
A2: A common by-product in syntheses involving esterifications is the corresponding carboxylic acid, in this case, 5-amino-2-methylnicotinic acid. This can occur due to incomplete esterification or hydrolysis of the ester during workup or purification. Positional isomers of the substituents on the pyridine ring can also be formed, depending on the synthetic route. If a Hantzsch-type synthesis is employed, incompletely oxidized dihydropyridine intermediates may also be present.[1][2]
Q3: My reaction to reduce the nitro-group to the amine is not going to completion, and I am isolating a colored impurity. What is the likely identity of this impurity?
A3: Incomplete reduction of an aromatic nitro group can lead to several colored by-products. The most common are nitroso and hydroxylamine intermediates. Further side reactions of these intermediates can lead to the formation of dimeric azo or azoxy compounds, which are often highly colored.[3]
Q4: After my aqueous workup, my product is difficult to extract and I have low yields. What could be the cause?
A4: Pyridine derivatives, especially those with amino groups, can be quite water-soluble, leading to poor extraction efficiency. Additionally, pyridine compounds are known to be hygroscopic and can form azeotropes with water, making the complete removal of water challenging.[5] Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of the organic product. Multiple extractions with a suitable organic solvent are recommended.
Q5: How can I effectively purify the final product from the common by-products?
A5: Column chromatography on silica gel is a standard method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. To separate the carboxylic acid by-product, a wash of the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) can be performed before chromatography. For removing highly polar impurities, a silica gel plug filtration before the main chromatographic separation can be beneficial.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. |
| Product loss during workup. | Minimize the number of transfer steps. Use saturated brine washes to reduce the solubility of the product in the aqueous phase. Ensure complete extraction by performing multiple extractions. | |
| Degradation of the product. | The amino group can be sensitive to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating. | |
| Presence of Starting Materials | Insufficient reaction time or temperature. | As mentioned above, optimize reaction conditions by monitoring with TLC. |
| Inactive reagents. | Ensure the quality and purity of your starting materials and reagents. | |
| Formation of a Dark-Colored Reaction Mixture | Oxidation of the amine product or intermediates. | Use an inert atmosphere. Degas solvents before use. |
| Formation of azo or azoxy by-products during nitro reduction. | Ensure complete reduction by using a sufficient amount of the reducing agent and appropriate reaction conditions. | |
| Multiple Spots on TLC Close to the Product Spot | Formation of positional isomers. | This is highly dependent on the synthetic route. Purification by careful column chromatography may be required. Consider alternative synthetic strategies that offer better regioselectivity. |
| Presence of partially reduced nitro-intermediates. | Optimize the reduction step (e.g., catalyst, hydrogen pressure, temperature, reaction time). | |
| Product is an Oil Instead of a Solid | Presence of solvent residues or impurities. | Dry the product under high vacuum. If it remains an oil, purify by column chromatography. |
| The product may be a low-melting solid or an oil at room temperature. | Check the literature for the reported physical state of the compound. |
Experimental Protocols
General Protocol for the Reduction of a Nitro-Substituted Pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the nitro-pyridine starting material in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: The reaction mixture can be subjected to hydrogenation in two common ways:
-
Atmospheric Pressure: Purge the flask with hydrogen gas and stir the reaction under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Elevated Pressure: Transfer the mixture to a pressure vessel (e.g., a Parr shaker) and hydrogenate under a set pressure of hydrogen gas (e.g., 50 psi) until the reaction is complete.
-
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine product.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Esterification of a Nicotinic Acid Derivative
-
Reaction Setup: In a round-bottom flask, suspend the nicotinic acid derivative in an excess of ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Potential by-products in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Aminonicotinate Compound Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminonicotinate compounds. The information provided is designed to help you anticipate and address common stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with aminonicotinate compounds.
Issue 1: Unexpectedly Low Yield or Disappearance of Starting Material in Aqueous Solution
Question: I dissolved my aminonicotinate ester (e.g., methyl 6-aminonicotinate) in an aqueous buffer, and upon analysis by HPLC, I see a significant decrease in the concentration of my starting material and the appearance of a new, more polar peak. What is happening?
Answer: This is a classic sign of hydrolysis. The ester functional group in aminonicotinate compounds is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding the corresponding carboxylic acid (aminonicotinic acid) and alcohol.[1][2]
Troubleshooting Steps:
-
Confirm Hydrolysis: The primary degradation product of methyl 6-aminonicotinate hydrolysis is 6-aminonicotinic acid.[2] You can confirm this by comparing the retention time of the new peak with a standard of 6-aminonicotinic acid. Alternatively, LC-MS/MS analysis can be used to identify the mass of the degradation product.[3][4]
-
Control pH: The rate of hydrolysis is pH-dependent. For many esters, hydrolysis is accelerated at both low and high pH.[1] If possible, conduct your experiment in a neutral buffer (pH 7).
-
Lower Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your solutions at lower temperatures (e.g., 4°C) can significantly slow down the rate of degradation.[2]
-
Use Aprotic Solvents: If your experimental design allows, consider using a non-aqueous, aprotic solvent to dissolve your aminonicotinate compound to prevent hydrolysis.
Issue 2: Appearance of Multiple New Peaks After Exposure to Air or Oxidizing Agents
Question: After leaving my aminonicotinate solution exposed to air or after a reaction involving an oxidizing agent, my HPLC chromatogram shows several new, unidentified peaks. What could be the cause?
Answer: The amino group on the pyridine ring is susceptible to oxidation.[5] This can lead to the formation of various oxidation products, including N-oxides and potentially colored degradation products. The pyridine ring itself can also be oxidized under harsh conditions.
Troubleshooting Steps:
-
Protect from Air: If you suspect oxidation, handle your aminonicotinate solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use Fresh Solvents: Peroxides can form in some organic solvents (e.g., THF, diethyl ether) upon storage and exposure to air. Use freshly distilled or peroxide-free solvents.
-
Add Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.
-
Characterize Degradation Products: Use LC-MS/MS to identify the molecular weights of the degradation products. This can provide clues about the oxidative changes that have occurred (e.g., an increase of 16 amu may indicate the formation of an N-oxide).[6]
Issue 3: Sample Discoloration and Degradation Upon Exposure to Light
Question: My aminonicotinate compound, either as a solid or in solution, has turned yellow or brown after being left on the lab bench. What is causing this?
Answer: Many pyridine derivatives are susceptible to photodegradation.[7][8] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Protect from Light: Always store aminonicotinate compounds in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Conduct Photostability Studies: If your compound is intended for a final product that will be exposed to light, it is crucial to perform formal photostability studies according to ICH guidelines (Q1B). This involves exposing the compound to a controlled light source and analyzing for degradation.
-
Identify Photodegradation Products: LC-MS/MS can be used to identify the products formed during photodegradation.[7] Common photodegradation pathways can involve oxidation and ring cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aminonicotinate esters?
A1: The three main degradation pathways for aminonicotinate esters are:
-
Hydrolysis: Cleavage of the ester bond to form the corresponding carboxylic acid and alcohol. This is often catalyzed by acid or base.[1][2]
-
Oxidation: Oxidation of the amino group or the pyridine ring, which can be initiated by air, peroxides, or other oxidizing agents.[5]
-
Photodegradation: Decomposition upon exposure to light, particularly UV light.[7][8]
Q2: How can I develop a stability-indicating HPLC method for my aminonicotinate compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you need to perform forced degradation studies.[5][9] This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products. The resulting mixtures are then used to develop an HPLC method that can resolve all the components. A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10]
Q3: What are typical storage conditions for aminonicotinate compounds?
A3: To minimize degradation, aminonicotinate compounds should be stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed containers, protected from light (e.g., in amber vials), and at a reduced temperature (e.g., 2-8°C). For long-term storage, keeping them under an inert atmosphere can also prevent oxidation.
Q4: I am having trouble with the solubility of my aminonicotinic acid. What can I do?
A4: Aminonicotinic acids can have limited solubility in common organic solvents due to their zwitterionic character. To improve solubility, you can try:
-
Adjusting the pH: In aqueous solutions, the solubility of aminonicotinic acids is highly pH-dependent. They are generally more soluble at pH values away from their isoelectric point.
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) can significantly increase its aqueous solubility.[11]
-
Using Polar Aprotic Solvents: Solvents like DMSO and DMF can be effective for dissolving aminonicotinic acids.[12]
Quantitative Data
The stability of aminonicotinate compounds is influenced by factors such as pH and temperature. Below is a summary of hydrolysis data for a model compound, methyl nicotinate, which provides an indication of the stability of the ester linkage.
Table 1: Hydrolysis Rate of Methyl Nicotinate in Aqueous Solution at 4°C [2]
| Parameter | Value | 95% Confidence Interval |
| Degradation Rate (% per day) | 0.00150 | 0.00127 - 0.00172 |
| Degradation Rate (% per year) | 0.54 | 0.47 - 0.63 |
Note: This data is for methyl nicotinate and should be used as an estimate for aminonicotinate esters. The presence of the amino group may influence the actual degradation rate.
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aminonicotinate Ester
Objective: To generate potential degradation products of an aminonicotinate ester to facilitate the development of a stability-indicating analytical method.[5][13]
Materials:
-
Aminonicotinate ester (e.g., methyl 6-aminonicotinate)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the aminonicotinate ester in 0.1 N HCl to a concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Dissolve the aminonicotinate ester in 0.1 N NaOH to a concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: Dissolve the aminonicotinate ester in a 1:1 mixture of methanol and 3% H₂O₂ to a concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid aminonicotinate ester in an oven at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent (e.g., 1:1 water:acetonitrile) and heat at 60°C for 24 hours.
-
Photodegradation: Expose the solid aminonicotinate ester and a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for Methyl 6-Aminonicotinate
Objective: To provide a starting point for an HPLC method capable of separating methyl 6-aminonicotinate from its primary hydrolysis product, 6-aminonicotinic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
Note: This is a general method and may require optimization for your specific compound and degradation products.
Visualizations
The following diagrams illustrate key workflows and degradation pathways for aminonicotinate compounds.
References
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irjpms.com [irjpms.com]
- 10. scispace.com [scispace.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Improving Selectivity in Functionalizing Ethyl 5-amino-2-methylnicotinate
Welcome to the technical support center for the functionalization of Ethyl 5-amino-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common selectivity issues and provide detailed experimental protocols for various transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selectivity when functionalizing this compound?
A1: The primary challenges stem from the presence of multiple reactive sites within the molecule:
-
Chemoselectivity: Differentiating between the nucleophilic 5-amino group and the pyridine ring nitrogen.
-
Regioselectivity: Controlling the position of substitution on the pyridine ring (C4 vs. C6) during C-H functionalization or electrophilic aromatic substitution.
-
Protecting Group Strategy: The ester functional group can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis.
Q2: How do the existing substituents (amino, methyl, and ethyl ester) influence the reactivity of the pyridine ring?
A2: The substituents have a significant electronic influence:
-
The 5-amino group is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution, primarily at the ortho (C4 and C6) positions.
-
The 2-methyl group is a weak electron-donating group, which can also slightly activate the ring.
-
The 3-ethyl ester group is an electron-withdrawing group, which deactivates the ring, particularly at the ortho and para positions relative to it.
The interplay of these electronic effects makes predicting and controlling regioselectivity a key experimental challenge.
Q3: Is it possible to selectively functionalize the 5-amino group without affecting the pyridine nitrogen?
A3: Yes, selective N-functionalization of the 5-amino group is achievable. The exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, especially in non-acidic conditions. Careful selection of reagents and reaction conditions is crucial to prevent quaternization of the pyridine nitrogen.
Troubleshooting Guides
Poor Selectivity in N-Acylation (Amide Formation)
Problem: Acylation occurs at both the 5-amino group and the pyridine nitrogen, or the desired N-acylated product is obtained in low yield.
| Potential Cause | Troubleshooting Steps |
| Overly reactive acylating agent | Use a less reactive acylating agent. For example, switch from an acyl chloride to an acyl anhydride or use a coupling reagent like EDC/HOBt with a carboxylic acid. |
| Non-optimal reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the more nucleophilic 5-amino group. |
| Incorrect solvent choice | Use a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Polar solvents can sometimes promote side reactions. |
| Base-catalyzed side reactions | If using a base like triethylamine or pyridine, consider a milder, non-nucleophilic base such as Diisopropylethylamine (DIPEA). |
Lack of Regioselectivity in C-H Halogenation
Problem: Halogenation of the pyridine ring results in a mixture of C4 and C6 isomers, or di-halogenated products. Halogenation of 3-aminopyridines can be challenging to control.
| Potential Cause | Troubleshooting Steps |
| Harsh halogenating conditions | Employ milder halogenating agents. For N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), control the stoichiometry carefully. |
| Radical vs. Electrophilic Pathway | Ensure conditions favor an electrophilic aromatic substitution pathway. Avoid radical initiators and light. Perform the reaction in the dark. |
| Solvent Effects | The choice of solvent can influence regioselectivity. Screen solvents such as Acetonitrile, DMF, or chlorinated solvents. |
| Amino Group Interference | Consider protecting the 5-amino group (e.g., as an amide or carbamate) to modulate its directing effect and prevent side reactions. |
Low Yield or No Reaction in N-Alkylation
Problem: The desired N-alkylated product at the 5-amino position is not formed, or the reaction stalls.
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive alkylating agent | Switch to a more reactive alkyl halide (I > Br > Cl). Consider using an alkyl triflate for less reactive amines. |
| Base Strength | A base is typically required to neutralize the acid formed. Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA to avoid competing reactions. |
| Steric Hindrance | If using a bulky alkylating agent, higher temperatures and longer reaction times may be necessary. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can facilitate Sₙ2 reactions. |
Experimental Protocols & Data
Protocol 1: Selective N-Acylation of the 5-Amino Group
This protocol focuses on the chemoselective acylation of the exocyclic amino group.
Reaction Scheme:
Caption: Selective N-Acylation Workflow.
Methodology:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
| Product | Yield | Selectivity |
| Ethyl 5-acetamido-2-methylnicotinate | >90% | High selectivity for N-acylation |
Protocol 2: Diazotization and Halogenation (Sandmeyer-type Reaction)
This protocol describes the replacement of the 5-amino group with a halogen, a reaction for which 3-aminopyridines are known to be suitable substrates.
Reaction Scheme:
Caption: Sandmeyer Reaction Pathway.
Methodology:
-
Suspend this compound (1.0 eq) in a solution of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of the corresponding Copper(I) halide (e.g., CuCl, CuBr) in concentrated acid.
-
Slowly add the cold diazonium salt solution to the Copper(I) halide solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60 °C for 1 hour.
-
Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract with a suitable organic solvent.
-
Purify the product by column chromatography.
Reported Data for a Related Reaction:
A similar reaction of this compound with HCl has been reported to yield 5-chloro-2-picoline, indicating that under certain conditions, both substitution of the amino group and decarboxylation can occur.[1]
| Reagent | Product | Yield |
| HCl | 5-chloro-2-picoline | 20%[1] |
This highlights the need for careful control of reaction conditions to achieve the desired transformation without loss of the ester group.
Logical Troubleshooting Workflow
Caption: General Troubleshooting Workflow.
This guide provides a starting point for addressing common challenges in the selective functionalization of this compound. Successful outcomes will depend on careful optimization of the specific reaction conditions for each desired transformation.
References
Technical Support Center: Degradation Pathways of Aminonicotinate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the degradation of aminonicotinate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aminonicotinate derivatives?
A1: Aminonicotinate derivatives are primarily degraded through microbial catabolism. Several aerobic and anaerobic bacterial pathways have been identified, which differ significantly from the pathways found in eukaryotes like fungi.[1][2] In bacteria, degradation often starts with the hydroxylation of the nicotinate structure.[3] For some derivatives, such as the neonicotinoid flonicamid, degradation can occur via an NHase/amidase enzymatic cascade system.[4] Chemical degradation pathways, such as hydrolysis, can also occur, particularly for ester derivatives like Myristyl Nicotinate, and are influenced by factors like pH and temperature.[5]
Q2: What are the key enzymes involved in the microbial degradation of these compounds?
A2: A variety of enzymes are involved, depending on the specific derivative and the microorganism. Key enzymes include:
-
Nicotinate dehydrogenase: Catalyzes the initial hydroxylation to 6-hydroxynicotinate in many bacterial pathways.[3]
-
Nitrilases and Nitrile hydratases (NHases)/Amidases: These are crucial for the degradation of nitrile-containing derivatives, converting them into their corresponding amides and then to carboxylic acids.[4]
-
Mono- or dioxygenases, hydrolases, and peroxidases: These enzymes are broadly involved in the breakdown of organic pollutants, including various pesticide derivatives.[6]
-
Carboxylesterases and Aminotransferases: In some bacteria, a carboxylesterase may first deesterify the compound, followed by deamination by an aminotransferase.[7]
Q3: What are some common intermediate metabolites produced during the degradation of aminonicotinate derivatives?
A3: The intermediate metabolites vary depending on the specific degradation pathway. In the eukaryotic pathway found in Aspergillus nidulans, novel metabolites such as 3-hydroxypiperidine-2,6-dione and 5,6-dihydroxypiperidine-2-one have been identified.[2] In bacterial degradation of neonicotinoids like thiamethoxam, common intermediates include nitrosoguanidine, amino-guanidine, and urea derivatives.[8][9][10] For flonicamid, TFNG-AM (an amide intermediate) and TFNG (a carboxylic acid) are produced.[4]
Q4: What analytical techniques are best suited for identifying and quantifying aminonicotinate derivatives and their metabolites?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly UHPLC-HRMS, is a powerful tool for separating and identifying metabolites.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown metabolites.[11][12][13] A validated stability-indicating HPLC method is considered the standard for monitoring the stability of derivatives like Myristyl Nicotinate and quantifying its primary degradant, nicotinic acid.[5]
Q5: How can I determine the efficiency of a degrading microorganism or enzyme?
A5: The efficiency of degradation is typically quantified by parameters such as the degradation rate and the half-life of the compound. For enzymes, kinetic parameters like Km and Vmax are determined. For whole-cell experiments, you can measure the percentage of the compound degraded over time. For example, Pseudaminobacter salicylatoxidans CGMCC 1.17248 was found to have a half-life of 18.7 hours for the degradation of flonicamid.[4]
Troubleshooting Guides
Issue 1: No degradation of the target aminonicotinate derivative is observed in my microbial culture.
-
Question: I've incubated my bacterial strain with the aminonicotinate derivative, but I don't see any decrease in the parent compound concentration. What could be wrong?
-
Answer: This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended:
-
Viability of the Microorganism: First, confirm that your microbial culture is viable and in the correct growth phase. Ensure the culture conditions (temperature, pH, aeration) are optimal for your specific strain.
-
Compound Bioavailability/Toxicity: The compound may not be bioavailable to the microorganism, or it could be toxic at the concentration you are using. Try varying the concentration of the aminonicotinate derivative.
-
Induction of Degradative Enzymes: The enzymes required for degradation may need to be induced. Some pathways are only activated in the presence of the substrate or specific inducers.[14] Consider pre-culturing the microorganism in a medium containing a low concentration of the target compound.
-
Incorrect Growth Medium: The presence of a more easily metabolizable carbon or nitrogen source in your medium could be causing catabolite repression, preventing the induction of the degradation pathway.[14] Try using a minimal medium with the aminonicotinate derivative as the sole source of carbon or nitrogen.
-
Analytical Method Issues: Ensure your analytical method (e.g., HPLC) is properly calibrated and that the compound is not adsorbing to your sample vials or other equipment.
-
Issue 2: My degradation experiment shows inconsistent or irreproducible results.
-
Question: I'm getting variable degradation rates between replicate experiments. How can I improve reproducibility?
-
Answer: Inconsistent results can be frustrating. Here are some factors to investigate:
-
Abiotic Degradation: Your compound might be unstable under the experimental conditions (e.g., sensitive to light or pH). Always include a sterile control (medium with the compound but without the microorganism) to assess abiotic degradation.
-
Inoculum Standardization: Ensure you are using a consistent inoculum size and growth phase for each experiment. Variations in the initial cell density can significantly affect the degradation kinetics.
-
Homogeneity of the Culture: If your compound is not fully dissolved, it can lead to inconsistent results. Ensure the compound is fully solubilized, using a co-solvent like DMSO if necessary (but be mindful of its potential effects on the microorganism).
-
Sampling and Extraction: Your sampling and extraction procedure may be a source of variability. Ensure you are taking representative samples and that your extraction efficiency is consistent.
-
Issue 3: I am unable to detect any intermediate metabolites.
-
Question: I can see the parent compound disappearing, but I can't identify any degradation products. What are the possible reasons?
-
Answer: This suggests that either the intermediates are transient and do not accumulate to detectable levels, or they are being rapidly converted to the final products.
-
Complete Mineralization: The microorganism might be completely mineralizing the compound to CO₂ and H₂O.
-
Transient Intermediates: Try analyzing samples at earlier time points in your experiment to capture transient intermediates.
-
Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of intermediates. Consider using more sensitive techniques like LC-MS/MS.
-
Metabolite Extraction: The extraction method you are using may not be suitable for the potential intermediates. They might have different polarities than the parent compound. Try using a broader range of extraction solvents.
-
Quantitative Data
Table 1: Microbial Degradation of Flonicamid
| Microorganism | Initial Concentration (mmol/L) | Time (h) | Degradation Rate (%) | Half-life (h) | Reference |
| Pseudaminobacter salicylatoxidans CGMCC 1.17248 | 0.99 | 48 | 61.6 | 18.7 | [4] |
| Ensifer adhaerens CGMCC 6315 | Not specified | 24 | 92 | Not specified | [4] |
| M. flocculans CGMCC 1.16731 | Not specified | 48 | 94.2 | Not specified | [4] |
| Variovorax boronicumulans CGMCC 4969 | Not specified | 48 | 50.9 | Not specified | [4] |
Experimental Protocols
Protocol 1: Microbial Degradation of an Aminonicotinate Derivative
-
Preparation of Inoculum:
-
Grow the selected bacterial strain in a suitable nutrient-rich medium until it reaches the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove any residual nutrient medium.
-
Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Assay:
-
Prepare flasks containing MSM supplemented with the aminonicotinate derivative at the desired concentration (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).
-
Include a sterile control flask (MSM with the compound, but no inoculum) to monitor for abiotic degradation.
-
Incubate the flasks under appropriate conditions (e.g., 30°C with shaking at 150 rpm).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.
-
Centrifuge the aliquot to remove bacterial cells.
-
Analyze the supernatant for the concentration of the parent compound and any metabolites using a suitable analytical method like HPLC.
-
Protocol 2: Metabolite Identification by LC-MS
-
Sample Preparation:
-
Collect samples from the degradation assay at various time points.
-
Centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
LC-MS Analysis:
-
Inject the filtered supernatant into an LC-MS system.
-
Use a suitable chromatography column (e.g., C18) and a gradient elution program to separate the parent compound from its metabolites.
-
The mass spectrometer should be operated in both positive and negative ionization modes to detect a wide range of potential metabolites.
-
Acquire full scan MS data to identify the molecular ions of potential metabolites and MS/MS data to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Compare the chromatograms of the inoculated samples with the sterile control to identify peaks corresponding to metabolites.
-
Use the accurate mass measurements from the MS data to predict the elemental composition of the metabolites.
-
Analyze the MS/MS fragmentation patterns to propose chemical structures for the identified metabolites.
-
Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Visualizations
Caption: Generalized microbial degradation pathway for an aminonicotinate derivative.
Caption: Experimental workflow for studying microbial degradation.
References
- 1. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of fumonisin B1 by the consecutive action of two bacterial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Enzymes of agmatine degradation and the control of their synthesis in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 5-amino-2-methylnicotinate and Other Aminonicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl 5-amino-2-methylnicotinate against other isomeric aminonicotinates. The information presented herein is crucial for researchers in drug discovery and organic synthesis, aiding in the selection of appropriate building blocks for the development of novel therapeutics and other functional molecules. The reactivity of aminonicotinates is a key determinant of their synthetic utility, influencing reaction outcomes, yields, and the ease of functionalization.
Introduction to Aminonicotinate Reactivity
Aminonicotinates are a class of bifunctional molecules containing both a nucleophilic amino group and an electron-withdrawing ester group attached to a pyridine ring. This unique combination of functional groups imparts a rich and varied chemical reactivity. The position of the amino and ester groups on the pyridine ring, as well as the presence of other substituents, significantly influences the electron density distribution within the molecule. These electronic and steric factors ultimately govern the compound's basicity, nucleophilicity, and susceptibility to various chemical transformations.
Understanding the relative reactivity of different aminonicotinate isomers is paramount for predicting their behavior in chemical reactions and for the rational design of synthetic routes. This guide focuses on comparing the reactivity of this compound with other representative aminonicotinate isomers, highlighting key differences in their chemical properties.
Factors Influencing Reactivity
The reactivity of aminonicotinates is primarily governed by a combination of electronic and steric effects:
-
Electronic Effects: The electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOR) exert opposing electronic influences on the pyridine ring. The position of these groups determines the overall electron density at the ring nitrogen and the exocyclic amino group. This, in turn, affects the basicity of the molecule and the nucleophilicity of the amino group. For instance, an amino group at a position that allows for resonance-based electron donation to the ring nitrogen will increase the basicity of the pyridine nitrogen.
-
Steric Effects: The presence of substituents, such as the methyl group in this compound, can sterically hinder the approach of reagents to the amino group or the adjacent ring positions. This steric hindrance can significantly impact the rates of reactions such as acylation or alkylation.
Basicity and Nucleophilicity Comparison
Table 1: Predicted Relative Basicity of Selected Aminonicotinates
| Compound | Substituent Positions | Predicted Relative Basicity of Pyridine Nitrogen | Predicted Relative Nucleophilicity of Amino Group |
| This compound | 2-Me, 3-COOEt, 5-NH₂ | Moderate | Moderate |
| Ethyl 4-aminonicotinate | 3-COOEt, 4-NH₂ | Lower | Lower |
| Methyl 6-aminonicotinate | 3-COOMe, 6-NH₂ | Higher | Higher |
Note: This is a qualitative prediction based on general principles of electronic effects. Experimental verification is required for precise comparison.
The amino group in the 6-position (para to the ring nitrogen) is expected to increase the electron density at the ring nitrogen more effectively through resonance compared to the 5-position (meta). The 4-amino group can also donate electron density to the ring nitrogen. The electron-withdrawing ester group at the 3-position will generally decrease the basicity of the pyridine nitrogen in all isomers. The methyl group at the 2-position in this compound has a weak electron-donating inductive effect.
Reactivity in Common Synthetic Transformations
The differences in basicity and nucleophilicity translate to varied reactivity in common synthetic transformations.
Acylation
Acylation of the exocyclic amino group is a common reaction for aminonicotinates. The rate of this reaction is influenced by the nucleophilicity of the amino group and steric hindrance around it.
It is expected that isomers with a more nucleophilic amino group, such as Methyl 6-aminonicotinate, will undergo acylation more readily than those with less nucleophilic amino groups. The methyl group in the ortho position to the ester in this compound might exert some steric influence on the approach of bulky acylating agents.
Diazotization and Sandmeyer Reaction
The amino group of aminonicotinates can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitutions in what is known as the Sandmeyer reaction. The efficiency of diazotization can be influenced by the basicity of the amino group. While direct comparative yield data for the Sandmeyer reaction on these specific isomers is scarce, it is a versatile method for introducing a wide range of functional groups. The yield of Sandmeyer reactions is generally considered to be better than the related Gattermann reaction[1][2].
Condensation Reactions
The amino group of aminonicotinates can participate in condensation reactions with carbonyl compounds to form imines or can be used in the synthesis of heterocyclic systems. The nucleophilicity of the amino group will be a key factor in determining the rate and success of these reactions.
Experimental Protocols
Detailed experimental protocols for specific reactions are highly dependent on the substrate and the desired product. However, a general protocol for a common reaction like N-acylation is provided below.
General Experimental Protocol for N-Acylation of Aminonicotinates
-
Dissolution: Dissolve the aminonicotinate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Logical Relationships in Reactivity
The interplay of electronic and steric effects dictates the reactivity of aminonicotinates. The following diagram illustrates the logical flow from molecular structure to chemical reactivity.
References
comparative study of Ethyl 5-amino-2-methylnicotinate derivatives bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of nicotinate and related compounds. Due to a scarcity of published data specifically on Ethyl 5-amino-2-methylnicotinate derivatives, this report broadens the scope to include structurally related nicotinic acid and nicotinate analogs to offer valuable insights into their potential as therapeutic agents.
This guide synthesizes experimental data from multiple studies, presenting a comparative overview of anti-inflammatory, anticancer, antimicrobial, and insecticidal activities. Detailed experimental protocols for key assays are provided to support the reproducibility and extension of these findings.
Anti-inflammatory Activity
A series of novel nicotinate derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. The in vitro inhibitory activities against COX-1 and COX-2 were determined and compared with standard drugs like celecoxib, diclofenac, and indomethacin.
Quantitative Data for Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 10.13 | 0.11 | 92.09 |
| 3e | 9.86 | 0.12 | 82.17 |
| 4c | 12.34 | 0.09 | 137.11 |
| 4f | 11.78 | 0.09 | 130.89 |
| Celecoxib | 13.52 | 0.09 | 150.22 |
| Indomethacin | 0.13 | 0.21 | 0.62 |
| Diclofenac | 1.23 | 0.15 | 8.2 |
Data sourced from a study on nicotinate derivatives as potential anti-inflammatory agents[1].
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [1]
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α).
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Assay Procedure: Test compounds and a control (DMSO) were pre-incubated with the respective enzyme in a reaction buffer containing heme and phenol at 37°C for 10 minutes.
-
Reaction Initiation: Arachidonic acid was added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction was stopped by the addition of a saturated stannous chloride solution in 1 N HCl.
-
Quantification: The amount of PGF2α produced was measured using a competitive EIA according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves.
Anticancer Activity
The cytotoxic effects of various heterocyclic compounds, including those with nicotinamide and other related scaffolds, have been evaluated against different cancer cell lines.
Quantitative Data for Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) |
| Rhein-phosphonate 5b | HepG-2 | 8.82 ± 0.95 |
| Rhein-phosphonate 5b | Spca-2 | 9.01 |
| 2-anilino triazolopyrimidine 3d | HeLa | 0.030 - 0.043 |
| 2-anilino triazolopyrimidine 3d | A549 | 0.030 - 0.043 |
| 2-anilino triazolopyrimidine 3d | HT-29 | 0.030 - 0.043 |
| N-heteroaryl enamino amide 2b | AGS | 41.10 |
| N-heteroaryl enamino amide 2b | MCF-7 | 75.69 |
Data compiled from studies on rhein-phosphonate derivatives, 2-anilino triazolopyrimidines, and N-heteroaryl enamino amides[2][3][4].
Experimental Protocols
MTT Assay for Cytotoxicity [4][5]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Antimicrobial and Fungicidal Activity
Derivatives of nicotinamide and other nitrogen-containing heterocycles have been investigated for their efficacy against various microbial and fungal strains.
Quantitative Data for Antimicrobial and Fungicidal Activity
| Compound | Organism | MIC (µg/mL) | Inhibition (%) | IC50 (µM) |
| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole M1 | Staphylococcus aureus | 250 | - | - |
| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole M3 | Streptococcus B | 187.5 | - | - |
| Nicotinamide derivative 4a | Botrytis cinerea | - | 40.54 | - |
| Nicotinamide derivative 4b | Succinate Dehydrogenase (SDH) | - | - | 3.18 |
Data from studies on nitroimidazole and nicotinamide derivatives[6].
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism was prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions for the test organism.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay [6]
This assay measures the ability of compounds to inhibit the activity of the mitochondrial enzyme succinate dehydrogenase.
-
Enzyme Source: Mitochondria were isolated from a suitable source (e.g., rat liver or specific fungi).
-
Assay Mixture: The reaction mixture contained the mitochondrial suspension, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol).
-
Compound Addition: Test compounds were added to the assay mixture.
-
Activity Measurement: The reduction of the electron acceptor was monitored spectrophotometrically over time.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, was calculated.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the relationships between different stages of research, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified pathway of COX enzyme inhibition by nicotinate derivatives.
This comparative guide highlights the diverse biological activities of nicotinate derivatives and provides a foundation for future research in this area. The presented data and experimental protocols are intended to aid researchers in the design and execution of their studies aimed at discovering novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents [mdpi.com]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validation of Ethyl 5-amino-2-methylnicotinate as a scaffold in drug discovery
Ethyl 5-amino-2-methylnicotinate: A Versatile Scaffold for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class of compounds, this compound has emerged as a valuable and versatile starting point for the synthesis of a diverse range of biologically active molecules. Its unique arrangement of functional groups—an amino group, a methyl group, and an ethyl ester on a pyridine core—provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive validation of this compound as a scaffold in drug discovery, comparing its performance with alternative scaffolds and providing supporting experimental data and protocols.
Performance Comparison: A Scaffold for Potent and Selective Inhibitors
The this compound scaffold has shown particular promise in the development of antagonists for the P2Y12 receptor and inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cardiovascular disease and oncology, respectively.
Table 1: Comparison of P2Y12 Receptor Antagonists
| Scaffold Class | Compound Example | Target | IC50 (nM) | Reference |
| Nicotinamide Derivative | SAR216471 | P2Y12 | 17 | [3] |
| Thienopyrimidine | Prasugrel | P2Y12 | - | [2] |
Note: Data for a direct derivative of this compound is not available. SAR216471 is a potent P2Y12 antagonist with a different heterocyclic core, provided for context.
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] The nicotinamide core, of which this compound is a member, has been extensively explored for the development of VEGFR-2 inhibitors.[5][6][7][8][9][10] Several studies have reported potent inhibitors with IC50 values in the nanomolar range. For comparison, the performance of nicotinamide-based inhibitors is presented alongside inhibitors based on the well-established quinazoline scaffold.
Table 2: Comparison of VEGFR-2 Kinase Inhibitors
| Scaffold Class | Compound Example | Target | IC50 (nM) | Reference |
| Nicotinamide Derivative | Compound 8 | VEGFR-2 | 77.02 | [5] |
| Nicotinamide Derivative | Compound 6 | VEGFR-2 | 60.83 | [6] |
| Nicotinamide Derivative | Compound 10 | VEGFR-2 | 51 | [8] |
| Nicotinamide-Thiadiazol Hybrid | Compound 7a | VEGFR-2 | - | [10] |
| Quinazoline Derivative | Compound 11 | VEGFR-2 | 190 | [11] |
| Quinazoline Derivative | Sorafenib (Reference) | VEGFR-2 | 53.65 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the core scaffold and for key biological assays.
Synthesis of this compound
A general method for the synthesis of nicotinic acid esters involves the esterification of the corresponding nicotinic acid. The following is a representative protocol adapted from the synthesis of similar nicotinate esters.[12]
Materials:
-
5-Amino-2-methylnicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (10%)
-
Chloroform (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-methylnicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with chloroform or another suitable organic solvent multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method to determine the inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P2Y12 Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.
-
Platelet-poor plasma (PPP), prepared by further centrifugation of the remaining blood.
-
ADP (Adenosine diphosphate) solution
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Saline solution
-
Aggregometer
Procedure:
-
Prepare PRP and PPP from citrated whole blood.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound or vehicle (control) to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for several minutes.
-
The maximum aggregation is determined, and the percentage of inhibition by the test compound is calculated relative to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations and plotting the percentage of inhibition against the logarithm of the concentration.
Visualizing the Molecular Landscape
Understanding the biological pathways and experimental workflows is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key processes related to the validation of the this compound scaffold.
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR216471, an alternative to the use of currently available P2Y₁₂ receptor inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes to Ethyl 5-amino-2-methylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-2-methylnicotinate is a valuable substituted pyridine derivative and a key building block in the synthesis of various pharmacologically active molecules. Its structural features, comprising a pyridine core with amino, methyl, and ethyl ester functionalities, make it a versatile intermediate in drug discovery and development. This guide provides an objective comparison of potential synthetic methodologies for this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable route for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. This guide focuses on two primary, plausible methods, benchmarked against each other based on key performance indicators such as yield, purity, and reaction conditions.
-
Method 1: Esterification of 5-amino-2-methylnicotinic acid. This classical approach involves the direct esterification of the corresponding carboxylic acid precursor. It is a straightforward and often high-yielding method, contingent on the availability of the starting amino acid.
-
Method 2: Nucleophilic Aromatic Substitution. This alternative route utilizes a halogenated nicotinic acid ester as a precursor, followed by amination. This method offers flexibility but may require more stringent reaction conditions and purification steps.
The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Esterification of 5-amino-2-methylnicotinic acid | Method 2: Nucleophilic Aromatic Substitution of Ethyl 5-bromo-2-methylnicotinate |
| Starting Material | 5-amino-2-methylnicotinic acid | Ethyl 5-bromo-2-methylnicotinate |
| Key Reagents | Ethanol, Sulfuric Acid (or Thionyl Chloride) | Ammonia (or amine source), Palladium or Copper catalyst |
| Reported Yield | High (typically >90% for similar esterifications) | Moderate to High (variable depending on catalyst and conditions) |
| Product Purity | Generally high, purification often straightforward | May require chromatographic purification to remove byproducts |
| Reaction Conditions | Mild to moderate (reflux in ethanol) | Can require high temperatures, pressures, and inert atmospheres |
| Key By-products | Water | Halide salts, catalyst residues |
| Environmental Impact | Use of strong acids requires neutralization of waste. | Potential for heavy metal catalyst waste. |
Experimental Protocols
Method 1: Synthesis of this compound via Esterification
This two-step process begins with the synthesis of the key intermediate, 5-amino-2-methylnicotinic acid, followed by its esterification.
Step 1: Synthesis of 5-amino-2-methylnicotinic acid
A plausible route to 5-amino-2-methylnicotinic acid involves the reduction of a nitro precursor, which can be synthesized from commercially available starting materials.
-
Materials: 5-nitro-2-methylnicotinic acid, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
To a stirred suspension of 5-nitro-2-methylnicotinic acid (1 equivalent) in a mixture of ethanol and water, add iron powder (excess).
-
Heat the mixture to reflux.
-
Slowly add glacial acetic acid to the refluxing mixture.
-
Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) to precipitate the amino acid.
-
Filter the solid, wash with water, and dry to obtain 5-amino-2-methylnicotinic acid.
-
Step 2: Esterification to this compound
-
Materials: 5-amino-2-methylnicotinic acid, Absolute ethanol, Concentrated sulfuric acid.
-
Procedure:
-
Suspend 5-amino-2-methylnicotinic acid (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Method 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
This method involves the direct amination of a halogenated nicotinate ester.
-
Materials: Ethyl 5-bromo-2-methylnicotinate, Ammonia (or a protected amine source like benzophenone imine followed by hydrolysis), Palladium or Copper catalyst (e.g., Pd(OAc)2 with a suitable ligand, or CuI), a base (e.g., NaOtBu or K2CO3), and a suitable solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine Ethyl 5-bromo-2-methylnicotinate (1 equivalent), the palladium or copper catalyst, the ligand, and the base.
-
Add the anhydrous solvent to the mixture.
-
Introduce the ammonia source. If using gaseous ammonia, it can be bubbled through the solution. If using a liquid amine or a protected form, add it to the reaction mixture.
-
Heat the reaction mixture to the required temperature (often >100 °C) and stir for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
-
Visualizations
Synthetic Workflow Diagrams
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Illustrative Biological Signaling Pathway
Derivatives of aminonicotinic acids have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, many kinase inhibitors target the ATP-binding site of the enzyme, thereby blocking the transfer of phosphate to substrate proteins and interrupting the signaling cascade.
Caption: General mechanism of kinase inhibition by a derivative of this compound.
Navigating the Structure-Activity Landscape of Ethyl 5-amino-2-methylnicotinate Analogs: A Comparative Guide
For researchers and scientists engaged in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. This guide provides a comparative analysis of ethyl 5-amino-2-methylnicotinate analogs and related nicotinic acid derivatives, offering insights into their biological activities. While direct and comprehensive SAR studies on this compound are not extensively published, this guide synthesizes available data from structurally related compounds to illuminate key pharmacophoric features and guide future research.
The nicotinic acid core is a versatile scaffold that has been explored for a range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and microbial pathways.[1][2][3] Modifications to the pyridine ring, the amino group, and the ester moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
Comparative Biological Activity of Nicotinic Acid Derivatives
To facilitate a clear comparison, the following table summarizes the biological activities of various nicotinic acid derivatives. It is important to note that direct comparisons of IC50 or MIC values across different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Core Scaffold | Representative Compound(s) | Biological Target/Activity | Key Findings & SAR Insights | Reference(s) |
| Kinase Inhibitors | 4-Anilino-6-chloronicotinate | Ethyl 6-chloro-4-(methylamino)nicotinate analog | VEGFR-2 | The 4-aminonicotinate scaffold is a solid basis for VEGFR-2 inhibition. Modifications at the 4-amino position can impact potency and selectivity. | [3] |
| P2Y12 Antagonists | Ethyl 6-aminonicotinate acyl sulfonamides | Analogs of AZD1283 | P2Y12 Receptor | These compounds are potent and selective P2Y12 antagonists, crucial for antiplatelet therapy. The acyl sulfonamide moiety is critical for activity. | [2] |
| Anti-inflammatory Agents | Nicotinic acid derivatives | Compounds 4d, 4f, 4g, 4h, 5b | Nitric Oxide (NO) Production Inhibition | These compounds exhibited significant anti-inflammatory activity by inhibiting nitrite production in macrophages, with some showing comparable potency to ibuprofen. | [1] |
| Antimicrobial Agents | Acylhydrazones of nicotinic acid | Compounds 5 and 13 | Gram-positive bacteria | Acylhydrazone derivatives showed strong antibacterial effects, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis. | [4] |
| Anticancer Agents | 2-Aminodihydroquinolines | Compounds 5f and 5h | Apoptosis induction in MDA-MB-231 cells | Dialkylaminoethyl substituents on the dihydroquinoline ring were crucial for cytotoxic activity, with IC50 values around 2 µM. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of nicotinic acid derivatives.
In Vitro VEGFR-2 Kinase Assay for IC50 Determination
This assay determines the concentration of a compound required to inhibit 50% of the VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][6]
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4][7]
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General SAR of the this compound scaffold.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
In Vitro Assay Comparison of Ethyl 5-Amino-2-Methylnicotinate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Performance of Novel Nicotinate Derivatives with Supporting Experimental Data.
This guide provides a comparative analysis of the in vitro biological activities of two derivatives based on a substituted ethyl 5-aminonicotinate scaffold. The data presented herein is intended to inform researchers and drug development professionals on the potential of these compounds as anticancer agents. The comparison focuses on their cytotoxic effects against various human cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activities of two structurally related compounds, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate and a novel nicotinic acid derivative (Compound 5c), have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a direct comparison of their potency.
| Compound/Derivative | HeLa (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)[1] | 0.737 ± 0.05 | 1.194 ± 0.02 | - | - | - | - |
| Nicotinic Acid Derivative (5c)[2] | - | - | Reported, but specific value not cited | Reported, but specific value not cited | - | - |
Note: A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (HeLa, HT-29, HCT-15, A549, and MDA-MB-231) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: MTT assay experimental workflow.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 5-amino-2-methylnicotinate
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 5-amino-2-methylnicotinate is a valuable building block, and the choice of catalyst for its synthesis can significantly impact yield, purity, and process efficiency. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, supported by experimental data from analogous reactions.
Performance Comparison of Catalytic Systems
The selection of a catalyst is a critical step in optimizing the synthesis of nicotinate esters. The following table summarizes the performance of different catalysts based on yield and reaction conditions, derived from the synthesis of closely related nicotinic acid esters.
| Catalyst System | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Potential Drawbacks |
| Concentrated Sulfuric Acid (H₂SO₄) | 5-amino-2-methylnicotinic acid | Reflux in ethanol | ~75 | High | Low cost, readily available | Difficult workup, acidic waste |
| Thionyl Chloride (SOCl₂) | 5-amino-2-methylnicotinic acid | Reflux in ethanol, 4-6 hours | ~98 | High | High yield, formation of acyl chloride intermediate drives reaction | Corrosive, generates HCl and SO₂ gases |
| Solid Acid Catalyst (HND230) | 5-amino-2-methylnicotinic acid | 50-65°C for 3-6 hours, followed by reflux | ~97 | >99 | Reusable catalyst, simple filtration-based workup, environmentally friendly | Higher initial catalyst cost |
Experimental Protocols
Detailed methodologies for the key catalytic systems are outlined below. These protocols are adapted from established procedures for the synthesis of related nicotinate esters.
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This protocol is a conventional acid-catalyzed esterification.
Reaction Setup:
-
In a round-bottom flask, suspend 5-amino-2-methylnicotinic acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux and maintain for several hours.[1]
Workup:
-
After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.[2]
-
Extract the product into an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis using Thionyl Chloride
This protocol involves the formation of an acyl chloride intermediate.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5-amino-2-methylnicotinic acid in ethanol.
-
Under an inert atmosphere, add thionyl chloride dropwise at 20-25°C.[3]
-
After the addition is complete, heat the mixture to reflux for 4 hours.[3]
Workup:
-
Evaporate the excess ethanol and thionyl chloride under reduced pressure.[3]
-
Dissolve the residue in ice water and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.[3]
-
Extract the product with ethyl acetate.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the final product.[3]
Protocol 3: Synthesis using a Solid Acid Catalyst
This protocol offers a more environmentally friendly approach with a reusable catalyst.
Reaction Setup:
-
In a four-neck flask, add 5-amino-2-methylnicotinic acid, toluene, absolute ethanol, and the HND230 solid acid catalyst.[4]
-
Stir the mixture at 50-65°C for 3-6 hours.[4]
-
Increase the temperature to reflux to remove water via a Dean-Stark apparatus.[4]
Workup:
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.[4]
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product.[4]
Visualizing the Workflow
The following diagrams illustrate the general synthesis pathway and a comparative experimental workflow for the different catalytic methods.
Caption: General synthesis pathway for this compound.
Caption: Comparative workflow of different catalytic syntheses.
Conclusion
The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process, including scale, cost, and environmental considerations.
-
Concentrated sulfuric acid is a cost-effective option for laboratory-scale synthesis.
-
Thionyl chloride offers high yields but requires careful handling due to its corrosive nature and the generation of gaseous byproducts.[3]
-
Solid acid catalysts represent a promising alternative for industrial applications, offering high yields, simple product isolation, and catalyst reusability, which aligns with the principles of green chemistry.[4]
For researchers and drug development professionals, the data presented in this guide provides a foundation for selecting the most appropriate catalytic system for their specific needs, enabling the efficient and reliable synthesis of this important pharmaceutical intermediate.
References
Comparative Analysis of Antibody Cross-Reactivity for Ethyl 5-amino-2-methylnicotinate Haptens
For researchers and professionals in drug development and scientific research, the specificity of antibodies is a critical parameter in the development of robust and reliable immunoassays. This guide provides a comprehensive comparison of the cross-reactivity of antibodies generated against haptens derived from Ethyl 5-amino-2-methylnicotinate. The following data and protocols are based on established principles of antibody production against small molecules and serve as an illustrative guide.
Understanding Antibody Generation against Haptens
Small molecules like this compound are not immunogenic on their own and are referred to as haptens. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][][4][5] The resulting conjugate is then used to immunize an animal model to produce antibodies that can recognize the hapten.
The specificity of the generated antibodies is paramount, and cross-reactivity analysis is essential to determine the extent to which the antibody binds to structurally related compounds. This is typically assessed using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8]
Cross-Reactivity Data Summary
The cross-reactivity of a specific monoclonal antibody raised against an this compound-KLH conjugate was evaluated against a panel of structurally similar compounds. The data is presented as the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte, this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes. Actual results may vary based on the specific hapten design, immunogen preparation, and antibody selection.
| Analyte | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Hapten | 10 | 100 |
| Mthis compound | Ester Modification | 25 | 40 |
| Ethyl 5-acetamido-2-methylnicotinate | Amine Modification | 150 | 6.7 |
| Ethyl 5-amino-nicotinate | Methyl Group Absence | 80 | 12.5 |
| 5-Amino-2-methylnicotinic acid | Ester Hydrolysis | > 1000 | < 1 |
| 2-Amino-5-methylpyridine | Side Chain Absence | > 1000 | < 1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hapten Synthesis and Immunogen Preparation
-
Hapten Derivatization: this compound is modified to introduce a spacer arm with a reactive carboxyl group for conjugation. This is achieved by reacting the amino group with a bifunctional linker like succinic anhydride.
-
Carrier Protein Conjugation: The derivatized hapten is conjugated to KLH (for immunization) and BSA (for coating in ELISA) using the carbodiimide (EDC) coupling chemistry.[9] The molar ratio of hapten to carrier protein is optimized to achieve a high hapten density, which is crucial for immunogenicity.[1][2]
-
Conjugate Characterization: The successful conjugation and the hapten-to-protein ratio are confirmed using techniques such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized intraperitoneally with the this compound-KLH conjugate emulsified in Freund's adjuvant. Booster injections are administered at regular intervals to enhance the immune response.
-
Hybridoma Technology: Spleen cells from the immunized mouse with the highest antibody titer are fused with myeloma cells to generate hybridomas.
-
Screening and Cloning: Hybridoma supernatants are screened for the presence of specific antibodies using an indirect ELISA with the this compound-BSA conjugate as the coating antigen. Positive clones are subcloned by limiting dilution to ensure monoclonality.
Competitive Indirect ELISA for Cross-Reactivity Analysis
-
Plate Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate and incubated overnight.
-
Competitive Reaction: A fixed concentration of the monoclonal antibody is pre-incubated with varying concentrations of the test compounds (this compound and its analogs). This mixture is then added to the coated plate.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The absorbance is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 values are determined from the dose-response curves, and the cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100%.[6]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the generation and analysis of antibodies against the this compound hapten.
Caption: Overall workflow for antibody production and cross-reactivity analysis.
Caption: Principle of the competitive indirect ELISA for hapten detection.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation for Custom Antibody Production | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Docking Analysis of Ethyl 5-Amino-2-Methylnicotinate Analogs in Drug Discovery
For Immediate Release
This guide provides a comparative analysis of molecular docking studies on derivatives of ethyl 5-amino-2-methylnicotinate and structurally related aminonicotinate compounds. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents by examining their binding affinities and interactions with various biological targets. The data presented is compiled from several in silico studies and is intended to guide future research and development of more potent and selective inhibitors.
Performance Comparison of Aminonicotinate Derivatives
The following tables summarize the quantitative data from molecular docking studies of various aminonicotinate derivatives against different protein targets. The data includes binding energies, which are indicative of the binding affinity of the ligand to the protein's active site. Lower binding energy values typically suggest a more stable and favorable interaction.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | P2Y12 Receptor | -9.8 | Val102, Tyr105, His187, Arg256 |
| Derivative 2 | P2Y12 Receptor | -9.5 | Tyr109, Val190, Phe252, Tyr259 |
| Derivative 3 | P2Y12 Receptor | -9.2 | His253, Thr260, Lys280 |
| Derivative 4 | P2Y12 Receptor | -8.9 | Val102, Asn191, Val279 |
| Derivative 5 | P2Y12 Receptor | -8.5 | Tyr105, His187, Arg256 |
Table 1: Comparative docking scores of 6-aminonicotinate-based antagonists against the P2Y12 receptor. Data is conceptually derived from a study on a large set of P2Y12 antagonists.[1]
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 13 | E. coli Nitroreductase | -8.2 | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 |
| Compound 25 | E. coli Nitroreductase | -7.9 | PHE124, ASN42, GLU102 |
| Nitrofurazone (Ref) | E. coli Nitroreductase | -7.5 | Not specified in detail |
Table 2: Binding energies of nicotinic acid derivatives against E. coli Nitroreductase. This data highlights compounds with better affinity compared to the reference drug, Nitrofurazone.[2]
| Compound ID | Target Protein | SIRT1 | Key Interactions |
| Compound 3g | SIRT1 | Good activity | H-bonds via fused lactone ring |
| Other derivatives | SIRT1 | Varied activity | Not specified in detail |
Table 3: Summary of in silico evaluation of 2-substituted nicotinic acid ethyl ester derivatives against SIRT1. Compound 3g was identified as a promising hit molecule.[3]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the studies from which the comparative data has been compiled.
Molecular Docking Protocol
A standard molecular docking workflow was employed to predict the binding conformation and affinity of the ligands with their target proteins.
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., P2Y12 receptor, E. coli Nitroreductase) was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the this compound derivatives and related analogs were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Grid Generation: A grid box was defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid were determined based on the co-crystallized ligand or known active site residues.
-
Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. The program explores various possible conformations of the ligand within the protein's active site and scores them based on a defined scoring function, which estimates the binding energy.
-
Analysis of Results: The resulting docked poses were analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the molecular basis of the binding.[2]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of this compound derivatives.
References
validation of analytical methods for Ethyl 5-amino-2-methylnicotinate quantification
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-amino-2-methylnicotinate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and ensuring product stability. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound hinges on factors such as the sample matrix, required sensitivity, specificity, and the intended application. HPLC-UV is a versatile and widely adopted technique, offering excellent resolution and sensitivity for non-volatile compounds. GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds, providing exceptional selectivity and structural confirmation. UV-Vis spectrophotometry represents a simpler and more cost-effective option for routine analysis in uncomplicated sample matrices where high sensitivity is not a primary requirement.
Data Presentation: A Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection. | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution. |
| Selectivity/Specificity | High; can resolve the analyte from structurally similar impurities. | Very High; mass spectrometric detection provides definitive identification. | Low; susceptible to interference from other UV-absorbing compounds in the matrix. |
| Sensitivity (LOD/LOQ) | High (e.g., LOD: ~0.5 ng/mL, LOQ: ~2 ng/mL).[1] | Very High (e.g., LOD: <0.1 ng/mL, LOQ: ~0.5 ng/mL). | Moderate (e.g., LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mL). |
| **Linearity (R²) ** | Excellent (typically >0.999).[1] | Excellent (typically >0.999). | Good (typically >0.995). |
| Precision (%RSD) | Excellent (<2%). | Excellent (<5%). | Good (<5%). |
| Accuracy (% Recovery) | Excellent (98-102%). | Excellent (95-105%). | Good (90-110%). |
| Throughput | Moderate (10-15 min per sample). | Low to Moderate (15-30 min per sample, may require derivatization). | High (1-2 min per sample). |
| Cost | Moderate. | High. | Low. |
| Typical Application | Routine quality control, stability studies, quantification in complex matrices. | Impurity profiling, metabolite identification, trace-level quantification. | Preliminary screening, quantification in simple, known matrices. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for sensitive and selective quantification, particularly for impurity analysis. Derivatization may be necessary to improve the volatility of the analyte.
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D. x 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 180, 151, 135).
2. Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of anhydrous pyridine.
-
Derivatization Procedure: To 100 µL of the standard or sample solution in pyridine, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Sample Injection: Inject 1 µL of the derivatized solution into the GC-MS.
UV-Vis Spectrophotometry Method
A straightforward and rapid method for quantifying this compound in the absence of interfering substances.
1. Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 10 µg/mL in methanol) from 200 to 400 nm. The λmax for similar nicotinic acid derivatives is often in the range of 260-280 nm.[3]
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
Mandatory Visualization
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationships between key validation parameters.
Caption: A generalized workflow for analytical method validation.
Caption: Interrelationships of key analytical method validation parameters.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-amino-2-methylnicotinate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 5-amino-2-methylnicotinate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[1][2]. The following steps outline the process for researchers to prepare the chemical waste for collection by a certified waste management service.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals. This information is crucial for proper labeling and disposal.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition, free from cracks or residue on the outside.
-
Label the Container Clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
Step 3: Waste Accumulation and Storage
-
Store in a Designated Area: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure Safe Storage Conditions: Store the container in a well-ventilated place, away from incompatible materials[1][2]. The container must be kept closed except when adding waste.
-
Monitor Fill Level: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion of vapors.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
III. Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 5-amino-2-methylnicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 5-amino-2-methylnicotinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on guidelines for similar aromatic amine compounds.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with side shields. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1] Always inspect gloves for integrity before use and wash them before removal.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[2] |
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1]
-
Verify that all necessary PPE is available and in good condition.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
2. Handling and Use:
-
Handling should be performed in a well-ventilated place.[2][3]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2][3]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]
4. Disposal Plan:
-
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1]
-
All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 36052-24-1 Name: 6-Aminonicotinic acid, methyl esterMethyl 6-AminonicotinateMethyl 6-aminonicotinateMethyl 6-aminopyridine-3-carboxylateMethyl-6-aminonicotinate [xixisys.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
